3-Bromo-5-fluoro-4-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVBVGSPMLRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703900 | |
| Record name | 3-Bromo-5-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207110-35-8 | |
| Record name | 3-Bromo-5-fluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207110-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 3-bromo-5-fluoro-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 3-Bromo-5-fluoro-4-methylaniline (CAS No. 207110-35-8): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Anilines
In the landscape of modern medicinal chemistry, polysubstituted anilines are indispensable scaffolds. Their inherent reactivity and the nuanced electronic effects of their substituents allow for the construction of complex molecular architectures with tailored pharmacological profiles. 3-Bromo-5-fluoro-4-methylaniline, with its unique arrangement of a bromine atom, a fluorine atom, and a methyl group on the aniline core, represents a strategically designed building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 207110-35-8 | [1][2][3] |
| Molecular Formula | C₇H₇BrFN | [1][2] |
| Molecular Weight | 204.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=C(C=C1Br)N)F | [1] |
| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N | [1] |
| Predicted pKa | 2.94 ± 0.10 | |
| Predicted XLogP3 | 2.4 | [1] |
The strategic placement of the bromo, fluoro, and methyl groups on the aniline ring imparts a unique combination of steric and electronic properties, which are critical for its reactivity and its ability to interact with biological targets.
Synthesis of this compound: A Plausible Retrosynthetic Approach
While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of polysubstituted anilines. A common strategy involves the functionalization of a commercially available precursor, followed by the reduction of a nitro group to the desired aniline.
A logical retrosynthetic analysis suggests that this compound can be prepared from a suitable nitrotoluene precursor. The synthesis of a related compound, 3-bromo-4-methylaniline, often starts with the bromination of 4-nitrotoluene, followed by the reduction of the nitro group.[4]
Proposed Synthetic Workflow
References
- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
3-Bromo-5-fluoro-4-methylaniline, a halogenated and methylated aniline derivative, represents a class of chemical building blocks with significant potential in the fields of medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and methyl groups on the aniline scaffold imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the core physical properties of this compound, detailing its chemical identity, predicted and experimentally-derived physical characteristics, and the established methodologies for their empirical determination. Understanding these fundamental properties is paramount for its effective utilization in synthesis, process development, and the rational design of novel molecular entities.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. The fluorine atom, a common bioisostere for hydrogen, can significantly influence metabolic stability, binding affinity, and pKa of the parent molecule. The methyl group provides a lipophilic component and can influence the conformational preferences of the molecule. This trifecta of functionalization makes this compound a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Chemical Identity and Molecular Structure
A foundational understanding of this compound begins with its precise chemical identity and structural representation.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 207110-35-8 | [1][2] |
| Molecular Formula | C₇H₇BrFN | [1][2][3] |
| Molecular Weight | 204.04 g/mol | [1][2][3] |
| Canonical SMILES | CC1=C(C=C(C=C1Br)N)F | [1] |
| InChI Key | PYSVBVGSPMLRRH-UHFFFAOYSA-N | [1][3] |
The molecular structure, characterized by a benzene ring substituted with an amino group, a bromine atom, a fluorine atom, and a methyl group, is depicted below. The relative positions of these substituents are critical to the molecule's overall properties and reactivity.
Core Physical Properties: A Blend of Prediction and Analogy
Direct experimental data for all physical properties of this compound are not extensively reported in the public domain. Therefore, this guide presents a combination of predicted values from computational models and analogous data from structurally similar compounds to provide a comprehensive profile.
| Property | Predicted/Analogous Value | Comments and Rationale |
| Melting Point (°C) | Not available | The melting point of the isomeric 5-Bromo-4-fluoro-2-methylaniline is reported as 86-90 °C.[4] Due to the different substitution pattern, the melting point of this compound may differ and requires experimental determination. |
| Boiling Point (°C) | 259 | This value is predicted and also listed by some suppliers.[5][6] It is consistent with the expected increase in boiling point due to the presence of halogens and the overall molecular weight. |
| Density (g/cm³) | 1.589 (Predicted) | [6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Aniline itself has limited solubility in water (3.6 g/100 mL).[7] The presence of a larger, halogenated aromatic ring in this compound is expected to further decrease aqueous solubility. It is anticipated to be soluble in common organic solvents like ethanol, methanol, acetone, and DMSO, a common characteristic for substituted anilines.[8] |
| pKa | 2.94 (Predicted) | [6] The electron-withdrawing effects of the bromine and fluorine atoms are expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to aniline (pKa = 4.6). |
| XLogP3 | 2.4 (Computed) | [1] This value indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and absorption. |
| Flash Point (°C) | 111 (Predicted) | [6] |
Experimental Protocols for Physical Property Determination
To ensure the scientific integrity of research and development, the empirical determination of physical properties is crucial. The following section outlines standardized, field-proven protocols for characterizing this compound.
Workflow for Comprehensive Characterization
The logical flow for characterizing a new batch or synthesized sample of this compound is outlined below. This workflow ensures a systematic approach, starting from basic identity and purity checks to more detailed structural and physical property analysis.
Caption: A logical workflow for the comprehensive characterization of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound.
Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Solubility Profiling: The Shake-Flask Method
This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, methanol, acetone, DMSO).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the vials are allowed to stand to allow the excess solid to settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The filtered solution is diluted to a concentration within the calibration range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The concentration of the analyte in the diluted sample is determined from the calibration curve. The original solubility in the solvent is then calculated by accounting for the dilution factor.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Typically in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-F and C-Br stretching: These will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling: A Prudent Approach
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion: A Versatile Building Block Awaiting Exploration
This compound is a strategically functionalized aromatic amine with considerable potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physical properties, alongside robust experimental protocols for their determination. By adhering to these methodologies and safety guidelines, researchers can confidently and effectively utilize this versatile chemical intermediate in their synthetic endeavors, paving the way for the development of novel and impactful molecular innovations.
References
- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound CAS#: 207110-35-8 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-methylaniline: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of 3-Bromo-5-fluoro-4-methylaniline in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic selection of molecular building blocks is paramount. This compound has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctionalized aromatic scaffold offers a versatile platform for the synthesis of complex molecular architectures, enabling precise modulation of pharmacokinetic and pharmacodynamic properties.
The presence of bromine, fluorine, and a methyl group on the aniline ring is not coincidental; each substituent serves a distinct and critical purpose. The bromine atom acts as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce further molecular complexity.[1] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the aniline nitrogen. The methyl group provides a point of steric differentiation and can influence the molecule's overall lipophilicity and binding interactions. This strategic combination of functionalities makes this compound a highly valuable intermediate in the synthesis of targeted therapeutics.
This technical guide provides an in-depth exploration of the chemical structure, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into drug candidates. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 207110-35-8 | AChemBlock[3] |
| Molecular Formula | C₇H₇BrFN | PubChem[2] |
| Molecular Weight | 204.04 g/mol | PubChem[2] |
| Appearance | Solid | |
| Boiling Point | 259 °C | |
| SMILES | CC1=C(C=C(C=C1Br)N)F | PubChem[2] |
| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N | PubChem[2] |
The arrangement of the bromo, fluoro, and methyl groups on the aniline ring creates a unique electronic and steric environment that dictates its reactivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, these positions are already substituted, influencing the regioselectivity of further reactions.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The most logical and commonly employed synthetic route to this compound is the electrophilic bromination of 3-fluoro-4-methylaniline. This approach is favored due to the availability of the starting material and the generally high yields and selectivity of the bromination reaction on activated aromatic rings.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward disconnection at the C-Br bond, leading back to the readily available precursor, 3-fluoro-4-methylaniline.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol: Electrophilic Bromination
This protocol describes a robust and scalable method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent. NBS is preferred for its ability to provide a low, steady concentration of bromine, which helps to minimize over-bromination and other side reactions.
Materials:
-
3-Fluoro-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylaniline (1.0 equivalent) in acetonitrile or dichloromethane (approximately 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and enhance regioselectivity.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.0-1.05 equivalents) portion-wise to the cooled solution over 15-30 minutes. The slow addition helps to maintain a low concentration of the electrophilic bromine species, minimizing the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations in the fingerprint region.
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
Substituted anilines are a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] These compounds often serve as the "hinge-binding" motif, forming critical hydrogen bonds with the kinase's ATP-binding pocket. The specific substitution pattern on the aniline ring is crucial for achieving potency and selectivity.
While a specific drug on the market explicitly lists this compound as a starting material is not readily found in public literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the 2,4,5-substituted pyrimidine core found in Focal Adhesion Kinase (FAK) inhibitors can be readily synthesized from precursors like this compound.[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.
The general strategy involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction where the amino group of this compound displaces a leaving group on a heterocyclic core (e.g., a chloropyrimidine). The bromo substituent can then be used in a subsequent cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce additional diversity and optimize the inhibitor's interaction with the target kinase.
Caption: General synthetic pathway for kinase inhibitors using this compound.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7][8] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its trifunctionalized nature provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the analytical techniques described are essential for ensuring its quality. As the demand for highly specific and potent targeted therapies continues to grow, the importance of such well-defined and versatile intermediates will undoubtedly increase, making this compound a valuable tool in the arsenal of drug discovery scientists.
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to 3-Bromo-5-fluoro-4-methylaniline
This compound is a halogenated and methylated aniline derivative. The presence of bromine, fluorine, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine atom can serve as a handle for various cross-coupling reactions, while the fluoro and amino groups can influence the molecule's electronic properties and binding interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 207110-35-8 | [1][2][3] |
| Molecular Formula | C₇H₇BrFN | [1][2] |
| Molecular Weight | 204.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | Synthonix Corporation |
Proposed Retrosynthetic Analysis and Synthesis Pathway
A logical retrosynthetic analysis suggests that this compound can be prepared from a more readily available precursor, 5-fluoro-4-methylaniline. The key transformation is the regioselective bromination of the aromatic ring. However, the directing effects of the existing substituents (amino, fluoro, and methyl groups) present a challenge in achieving bromination at the desired C3 position.
The amino group is a strong activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. A direct bromination of 5-fluoro-4-methylaniline would likely lead to a mixture of products with bromination occurring at positions ortho to the strongly activating amino group.
Therefore, a more controlled, multi-step approach is proposed, starting from 2-fluoro-4-methylaniline. This pathway involves a protection-bromination-deprotection sequence to ensure the desired regioselectivity.
Diagram 1: Proposed Synthesis Pathway for this compound
Caption: A proposed three-step synthesis of this compound starting from 2-fluoro-4-methylaniline.
Detailed Experimental Protocols
The following protocols are based on standard procedures for similar transformations found in the chemical literature. Researchers should perform their own optimization and safety assessments.
Step 1: Acetylation of 2-Fluoro-4-methylaniline
Objective: To protect the highly activating amino group as an acetamide. This reduces its directing strength and provides steric hindrance, favoring bromination at the less hindered position.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methylaniline (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford N-(2-fluoro-4-methylphenyl)acetamide.
Causality of Choices: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Acetic anhydride is a common and effective acetylating agent. The protection of the amine group is a crucial step to control the regioselectivity of the subsequent bromination.
Step 2: Regioselective Bromination of N-(2-Fluoro-4-methylphenyl)acetamide
Objective: To introduce a bromine atom at the C5 position of the protected aniline, which corresponds to the C3 position in the final product. The acetamido group directs ortho and para. The para position is blocked by the methyl group. Of the two ortho positions, the one further from the bulky acetamido group and activated by the methyl group is favored for substitution.
Protocol:
-
Dissolve N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary, but this may affect regioselectivity.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(3-bromo-5-fluoro-4-methylphenyl)acetamide.
Causality of Choices: NBS is a mild and selective brominating agent for activated aromatic rings.[4] Acetonitrile is a common solvent for such reactions. The choice of a non-polar aprotic solvent can influence the regioselectivity of the bromination.
Step 3: Hydrolysis of N-(3-Bromo-5-fluoro-4-methylphenyl)acetamide
Objective: To deprotect the acetamido group to yield the final target molecule, this compound.
Protocol:
-
Suspend N-(3-bromo-5-fluoro-4-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Causality of Choices: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The use of ethanol as a co-solvent helps to solubilize the starting material.
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and regiochemistry of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Perspectives
This technical guide presents a plausible and scientifically grounded synthetic pathway for this compound. The proposed three-step route, involving protection, regioselective bromination, and deprotection, is designed to overcome the challenges of controlling regioselectivity in the electrophilic substitution of a polysubstituted aniline. This intermediate is of significant interest to the pharmaceutical industry, and the development of a reliable synthetic route is crucial for its application in the synthesis of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies could lead to a more efficient and scalable process.
References
A Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-methylaniline: Strategic Selection of Starting Materials and Synthetic Execution
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical analysis of viable synthetic routes for producing 3-Bromo-5-fluoro-4-methylaniline, a key substituted aniline intermediate in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to a deeper exploration of the strategic decisions underpinning the selection of starting materials and the causal factors dictating reaction conditions. This document is structured to provide not just a method, but a framework for thinking about polysubstituted aniline synthesis, emphasizing scientific integrity, experimental robustness, and providing authoritative grounding for the proposed methodologies.
Introduction: The Significance of Polysubstituted Anilines
Substituted anilines, such as this compound, are foundational building blocks in the synthesis of complex organic molecules. The specific arrangement of bromo, fluoro, and methyl groups on the aniline ring offers a versatile scaffold for further chemical modifications. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules. The amino group itself is a versatile functional handle for a wide array of chemical transformations. The strategic placement of these substituents makes the target molecule a valuable intermediate for creating diverse libraries of compounds in drug discovery and agrochemical development.
Strategic Selection of Starting Materials: A Comparative Analysis
The efficiency and economic viability of any synthesis are largely determined by the choice of starting materials. For this compound, a retrosynthetic analysis suggests several potential precursors. The most logical approaches involve either introducing a bromine atom to a fluoro-methylaniline or introducing a nitro group (as a precursor to the amine) onto a bromo-fluoro-toluene backbone. Here, we evaluate the most promising commercially available starting materials.
| Starting Material | CAS Number | Commercial Availability | Key Synthetic Transformation |
| 3-Fluoro-4-methylaniline | 452-77-7 | Readily Available[1][2][3][4] | Electrophilic Bromination |
| 3-Bromo-5-fluorotoluene | 202865-83-6 | Readily Available[5][6][7][8] | Nitration and Reduction |
| 5-Fluoro-2-methylaniline | 367-29-3 | Readily Available[9][10][11][12] | Electrophilic Bromination |
| 3-Bromo-4-methylaniline | 7745-91-7 | Readily Available[13][14][15][16] | Fluorination (Challenging) |
Analysis:
-
Route 1 (from 3-Fluoro-4-methylaniline): This is arguably the most direct approach. The amino and methyl groups are activating, ortho-, para-directing groups. Bromination is expected to occur at the positions ortho and para to the strongly activating amino group. The position para to the amine is blocked by the methyl group, and one ortho position is blocked by the fluorine. Therefore, bromination is highly likely to occur at the other ortho position, which is also meta to the methyl group, leading directly to the desired product.
-
Route 2 (from 3-Bromo-5-fluorotoluene): This route involves the introduction of the amino group via a nitration-reduction sequence. The directing effects of the existing substituents must be carefully considered. The methyl group is ortho-, para-directing, while the halogens are ortho-, para-directing deactivators. The position between the bromine and fluorine is sterically hindered. Nitration will likely occur at the position ortho to the methyl group and meta to the two halogens, which, after reduction, will yield the target molecule.
-
Route 3 (from 5-Fluoro-2-methylaniline): Similar to Route 1, this involves electrophilic bromination. The amino group will direct the incoming electrophile to its ortho and para positions. The para position is blocked by the fluorine, and one ortho position is blocked by the methyl group. This leaves the other ortho position as the most likely site for bromination, leading to the desired product.
-
Route 4 (from 3-Bromo-4-methylaniline): Direct fluorination of an aromatic ring is often difficult and requires specialized reagents. While not impossible, it is generally a less favorable approach in a standard laboratory setting compared to the other proposed routes.
Based on this analysis, Routes 1, 2, and 3 represent the most promising and practical synthetic strategies.
Detailed Synthetic Protocols and Mechanistic Rationale
Route 1: Electrophilic Bromination of 3-Fluoro-4-methylaniline
This approach is favored for its directness and high regioselectivity.
Caption: Synthetic workflow for Route 1.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-4-methylaniline (1.0 eq.) in acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS is preferred over elemental bromine for its milder reaction conditions and ease of handling.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality and Trustworthiness: The strong activating and directing effect of the amino group, coupled with the steric hindrance and electronic effects of the existing fluoro and methyl substituents, ensures a high degree of regioselectivity for the bromination at the desired position. This inherent selectivity provides a self-validating system for the protocol.
Route 2: Nitration and Reduction of 3-Bromo-5-fluorotoluene
This two-step route is a classic and reliable method for introducing an amino group onto an aromatic ring.
Caption: Synthetic workflow for Route 2.
Protocol:
Step 1: Nitration
-
Acid Mixture Preparation: In a flask cooled to 0 °C, carefully add concentrated sulfuric acid to concentrated nitric acid.
-
Substrate Addition: Slowly add 3-Bromo-5-fluorotoluene (1.0 eq.) to the cooled nitrating mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 3-Bromo-5-fluoro-4-methyl-nitrobenzene.
Step 2: Reduction
-
Reaction Setup: To a solution of the nitro-intermediate from the previous step in ethanol, add iron powder (or tin(II) chloride) and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography if necessary. A common method for the reduction of nitroarenes involves iron powder and a catalytic amount of acid.[7]
Causality and Trustworthiness: The directing effects of the substituents on the starting toluene derivative guide the nitration to the desired position. The subsequent reduction of the nitro group to an amine is a high-yielding and well-established transformation in organic synthesis, lending high confidence to this route.
Conclusion
Both the direct bromination of 3-Fluoro-4-methylaniline and the nitration-reduction sequence starting from 3-Bromo-5-fluorotoluene represent robust and reliable strategies for the synthesis of this compound. The choice between these routes may depend on the cost and availability of the starting materials, as well as the specific equipment and safety protocols available in a given laboratory. This guide provides the necessary technical details and mechanistic understanding to empower researchers to make informed decisions and execute these syntheses with a high degree of confidence and success.
References
- 1. 3-Fluoro-4-methylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-4-methylaniline | 452-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Bromo-5-fluorotoluene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-Bromo-5-fluorotoluene, 98% | Fisher Scientific [fishersci.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-Bromo-5-fluorotoluene, 98% 202865-83-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 5-Fluoro-2-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 11. 5-Fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 3-Bromo-4-methylaniline 98 7745-91-7 [sigmaaldrich.com]
- 14. 3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. [tcichemicals.com]
- 15. parchem.com [parchem.com]
- 16. scbt.com [scbt.com]
An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-methylaniline: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-4-methylaniline, a halogenated aniline derivative of significant interest in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles and practices.
Chemical Identity and Nomenclature
The compound with the chemical structure featuring a bromine atom at position 3, a fluorine atom at position 5, and a methyl group at position 4 of an aniline molecule is systematically named according to IUPAC nomenclature.
IUPAC Name: this compound[1]
This name is derived by identifying the parent molecule as aniline and numbering the substituents on the benzene ring to give the lowest possible locants.
Synonyms and Identifiers:
For practical laboratory use and in commercial listings, a variety of synonyms and identifiers are used for this compound. It is crucial for researchers to be familiar with these to ensure accurate identification and procurement.
| Identifier Type | Value | Source |
| CAS Number | 207110-35-8 | [1] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Common Synonyms | 3-Bromo-5-fluoro-p-toluidine, 4-Amino-2-bromo-6-fluorotoluene, Benzenamine, 3-bromo-5-fluoro-4-methyl- | [1] |
| InChI | InChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | [1] |
| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=C1Br)N)F | [1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
Table of Physicochemical Properties:
| Property | Value | Notes and Sources |
| Boiling Point | 259 °C | [2] |
| Melting Point | Not available | Data for the isomer 5-Bromo-4-fluoro-2-methylaniline is 86-90 °C, suggesting the target compound is likely a solid at room temperature.[3][4] |
| Density | Not available | Predicted density for the isomer 3-Bromo-4-fluoroaniline is 1.694 g/cm³.[5] |
| Solubility | Slightly soluble in water. | [6][7] Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
| Appearance | Expected to be a solid, possibly crystalline, with a color ranging from white to light yellow or purple. | Based on data for similar compounds.[3][4] |
Spectroscopic Data for Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic region would likely display two singlets or narrow doublets due to the substitution pattern. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromine, fluorine, and amino groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents, with the carbon atoms bonded to bromine and fluorine showing characteristic shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers. A vapor phase IR spectrum is available for viewing on PubChem.[1]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 203 and a characteristic M+2 peak of nearly equal intensity at m/z 205, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methyl group or other small fragments.
Synthesis and Reactivity
Conceptual Synthesis Pathway:
While specific, detailed published protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach for the synthesis of substituted anilines involves the nitration of a suitable precursor followed by reduction of the nitro group.
A conceptual synthetic workflow for this compound.
Key Reactions and Mechanistic Insights:
-
Electrophilic Aromatic Substitution: The synthesis of halogenated and nitrated anilines heavily relies on electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. The amino group is a strong activating and ortho-, para-director, while halogens are deactivating but also ortho-, para-directing.
-
Bromination: The introduction of a bromine atom onto an aromatic ring can be achieved using various brominating agents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or by methods like copper-catalyzed oxidative bromination.[8] The choice of reagent and reaction conditions is crucial to control the regioselectivity.
-
Cross-Coupling Reactions: The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.[9]
Applications in Research and Drug Development
Halogenated anilines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The presence of fluorine and bromine atoms in this compound imparts unique properties that are highly sought after in medicinal chemistry.
-
Influence of Fluorine: The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[9]
-
Role of Bromine: The bromine atom provides a reactive site for the aforementioned cross-coupling reactions, enabling the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a lead compound.[9]
Potential Therapeutic Areas:
While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. A closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential in cancer therapy.[4] This suggests that this compound could also serve as a valuable precursor for novel therapeutics targeting a range of diseases.
Furthermore, substituted anilines are core components of many kinase inhibitors, which are a major class of anti-cancer drugs. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel kinase inhibitors.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the potential hazards and recommended safety measures.
GHS Hazard Classification:
Based on data for similar compounds, this compound is expected to have the following GHS hazard classifications:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Acute Toxicity, Dermal: Harmful in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Acute Toxicity, Inhalation: Harmful if inhaled.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
Recommended safety workflow for handling this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and, for larger quantities or when there is a risk of splashing, a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact with the skin.
-
Respiratory Protection: If working with the solid material in a way that may generate dust, or if engineering controls are inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of substituents provides a platform for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex target molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. As the demand for novel, highly functionalized molecules continues to grow, the importance of specialized building blocks like this compound is set to increase.
References
- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 4. ossila.com [ossila.com]
- 5. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]
- 6. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 7. 1356113-07-9|4-Bromo-3-fluoro-5-methylaniline|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 9. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
Methodological & Application
The Strategic Utility of 3-Bromo-5-fluoro-4-methylaniline in Modern Organic Synthesis: Application Notes and Protocols
For Immediate Release
YANTAI, SHANDONG – January 3, 2026 – In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-Bromo-5-fluoro-4-methylaniline (CAS No. 207110-35-8) has emerged as a highly versatile and valuable intermediate, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and amine moieties, offers a rich platform for a diverse array of chemical transformations. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the key applications and providing experimentally-grounded protocols for the effective utilization of this powerful synthetic tool.
Compound Profile and Strategic Advantages
This compound is a polysubstituted aniline that presents a unique combination of reactive sites. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the amino group is a versatile nucleophile and a precursor to diazonium salts, and the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. This trifecta of functionality allows for a high degree of control in sequential and regioselective synthetic strategies.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 207110-35-8 |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Purity | Typically ≥ 95% |
Core Applications in the Synthesis of Biologically Active Molecules
The primary utility of this compound lies in its application as a scaffold for the synthesis of complex organic molecules, most notably in the development of kinase inhibitors. The strategic positioning of its functional groups allows for the facile introduction of diverse pharmacophores, enabling extensive structure-activity relationship (SAR) studies.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This compound has been identified as a key building block in the synthesis of inhibitors for several important kinases, including Polo-like kinase 1 (PLK1), which is a validated target in oncology.[1]
The general synthetic approach involves leveraging the bromo- and amino- functionalities to construct the core of the inhibitor, often through a sequence of cross-coupling and amidation reactions.
Key Synthetic Transformations and Protocols
The versatility of this compound is best demonstrated through its reactivity in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a powerful method for the formation of carbon-carbon bonds.[2] In the case of this compound, the bromine atom serves as the electrophilic partner, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aniline derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become an indispensable tool for the synthesis of arylamines.[3] This reaction allows for the direct formation of a C-N bond at the site of the bromine atom on the this compound scaffold, providing access to a wide range of N-arylated and N-heteroarylated derivatives.
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline. The choice of catalyst, ligand, and base is crucial and often requires optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOt-Bu], Cesium carbonate [Cs₂CO₃], 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the construction of complex, biologically active molecules. Its predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it an invaluable tool in the modern synthetic chemist's arsenal, particularly in the fast-paced field of drug discovery and development. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this important intermediate.
References
- 1. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Bromo-5-fluoro-4-methylaniline in Modern Medicinal Chemistry
Introduction: A Trifunctional Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and optimization of novel therapeutic agents. 3-Bromo-5-fluoro-4-methylaniline, hereafter referred to as BFM Aniline , has emerged as a highly valuable and versatile building block. Its utility stems from a unique trifunctional architecture, where each substituent—the amine, the bromine, and the fluorine—offers a distinct and orthogonal handle for synthetic manipulation.
The aniline moiety serves as a common feature in many drug scaffolds, often acting as a key hydrogen bond donor or acceptor, or as a precursor for more complex heterocyclic systems.[1] The strategic placement of fluorine and bromine atoms significantly enhances the compound's value. The fluorine atom, due to its high electronegativity and small size, can improve metabolic stability, modulate the pKa of the nearby amine, and enhance binding affinity to target proteins.[1][2] Concurrently, the carbon-bromine bond provides a robust and reliable reaction site for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling rapid exploration of the chemical space around the core scaffold.[1] This combination makes BFM Aniline an ideal starting point for constructing libraries of compounds aimed at complex biological targets, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 207110-35-8 | [5] |
| Molecular Formula | C₇H₇BrFN | [5] |
| Molecular Weight | 204.04 g/mol | [5] |
| Appearance | Solid (form may vary) | [6] |
| SMILES | CC1=C(C=C(C=C1Br)N)F | [5] |
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research.[3][7] BFM Aniline is an exemplary scaffold for this purpose. The aniline nitrogen can be readily acylated or used in condensation reactions to form the hinge-binding motifs characteristic of many ATP-competitive kinase inhibitors.[8]
The true power of this reagent lies in its capacity for systematic Structure-Activity Relationship (SAR) exploration. The bromine atom serves as a point of diversification, allowing chemists to introduce a wide array of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura coupling. This enables the fine-tuning of potency and selectivity by probing different pockets of the kinase active site.[9][10]
Key Synthetic Transformations: Protocols and Mechanistic Insights
The following sections provide detailed, field-proven protocols for the two most critical palladium-catalyzed cross-coupling reactions involving BFM Aniline . These protocols are designed to be self-validating, with notes explaining the rationale behind key procedural choices.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction is indispensable for synthesizing the diarylamine and N-aryl heterocyclic cores found in countless pharmaceuticals.
Mechanism Overview: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[13] The cycle begins with the oxidative addition of the aryl bromide (BFM Aniline ) to the Pd(0) center. The resulting Pd(II) complex then coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11][14]
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Bromo-5-fluoro-4-methylaniline as a Strategic Intermediate for the Synthesis of Kinase Inhibitor Scaffolds
Introduction: The Strategic Importance of Fluorinated and Brominated Anilines in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of rational drug design. 3-Bromo-5-fluoro-4-methylaniline emerges as a highly valuable and versatile building block, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting protein kinases. Its unique trifunctional nature—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—offers a powerful toolkit for the construction of complex, biologically active molecules.[1]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound as an intermediate. We will delve into its synthesis, characterization, and a detailed, field-proven protocol for its application in the synthesis of a key quinazoline-based kinase inhibitor intermediate. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.
Chemical Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 207110-35-8 | [2][3][4][5] |
| Molecular Formula | C₇H₇BrFN | [4] |
| Molecular Weight | 204.04 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | |
| Storage | Refrigerator, under inert atmosphere |
The presence of the electron-withdrawing fluorine and bromine atoms on the aniline ring significantly influences its reactivity. The amino group, while still nucleophilic, is less prone to oxidation compared to unsubstituted anilines. The bromine atom at the 3-position is strategically positioned for regioselective cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone of modern C-N bond formation.[6][7][8][9]
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a regioselective bromination of a suitable precursor. A common and effective starting material is 3-fluoro-4-methylaniline.
Diagram of Synthetic Pathway
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. This compound | CAS#:207110-35-8 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 207110-35-8 [m.chemicalbook.com]
- 4. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-5-fluoro-4-methylaniline
Introduction: Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Arylamines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]
This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed amination of 3-bromo-5-fluoro-4-methylaniline. This particular substrate presents an interesting case study due to its unique electronic and steric properties, making the careful selection of catalytic components paramount for a successful transformation. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing fluorine atom on the aromatic ring can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the sensitivity of other functional groups in the molecule.[2][3]
-
Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the desired arylamine product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1]
For sterically hindered or electron-rich aryl halides, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Amination of this compound
This protocol provides a reliable method for the coupling of a generic secondary amine with this compound. The choice of a bulky biarylphosphine ligand such as XPhos is based on its proven efficacy in coupling sterically demanding and electronically diverse substrates.[4] Potassium phosphate is selected as a moderately strong inorganic base to minimize potential side reactions that can occur with stronger bases like sodium tert-butoxide.[5]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.04 | 1.0 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 (1 mol%) |
| XPhos | 476.65 | 0.03 | 0.03 (3 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Toluene (anhydrous) | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times. This ensures an inert atmosphere, which is critical for the stability of the palladium catalyst.
-
-
Addition of Reactants:
-
Under a positive flow of argon, add this compound (204 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Finally, add the secondary amine (e.g., morpholine, 104.5 µL, 1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.
-
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The progress of the reaction is monitored by reliable analytical techniques (TLC or LC-MS), ensuring that the reaction is proceeding as expected and has reached completion before initiating the work-up procedure. The purification by flash column chromatography allows for the isolation of the product in high purity, which can be confirmed by standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For large-scale synthesis, the use of a heterogeneous base like K₃PO₄ can minimize catalyst deactivation and impurity formation.[6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
Suzuki coupling reactions involving 3-Bromo-5-fluoro-4-methylaniline
An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-4-methylaniline
Introduction: The Strategic Importance of Biaryl Anilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and efficiency in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, providing a powerful tool for constructing complex molecular architectures.[3] Its mild conditions, tolerance for a wide array of functional groups, and the low toxicity of its boron-based reagents have cemented its role in both academic research and industrial-scale chemical production.[4][5]
Within the vast landscape of synthetic chemistry, functionalized anilines are indispensable building blocks, particularly in the realm of drug discovery and medicinal chemistry.[6][7][8] The aniline motif is a common feature in a multitude of approved drugs, from kinase inhibitors in oncology to agents targeting infectious diseases.[8][9] The specific substrate, This compound , presents a synthetically valuable scaffold. The bromine atom serves as a handle for cross-coupling, while the fluorine and methyl groups allow for fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its biological activity and pharmacokinetic profile.
The synthesis of biaryl compounds, where two aromatic rings are linked, is a primary application of the Suzuki coupling.[10][11][12] This structural motif is considered a "privileged scaffold" because it appears in a vast number of biologically active compounds.[11] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. It moves beyond a simple recitation of steps to explain the underlying principles, optimization strategies, and troubleshooting, ensuring a higher probability of success.
The Catalytic Heart of the Reaction: Mechanism and Core Principles
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][14][15]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction and results in the formation of a square planar Pd(II) intermediate.[2] The electronic nature of the aryl halide is critical; electron-withdrawing groups can accelerate this step, whereas the electron-donating nature of the aniline and methyl groups can make this step more challenging, sometimes requiring more electron-rich ligands on the palladium catalyst to facilitate the reaction.[13][16]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species (the boronic acid) to the Pd(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[17][18] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium center, displacing the halide.[3][19][20] The choice of base is therefore critical and can dramatically affect the reaction rate and yield.[18]
-
Reductive Elimination : In the final step, the two organic groups (the aniline derivative and the group from the boronic acid) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[15] Bulky ligands on the palladium catalyst often promote this step.[13]
References
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bloomtechz.com [bloomtechz.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Selective N-Acylation of 3-Bromo-5-fluoro-4-methylaniline
Abstract
This document provides a comprehensive, field-tested protocol for the N-acylation of 3-Bromo-5-fluoro-4-methylaniline. N-acylated anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocol herein details a robust and reproducible method using acetic anhydride as the acylating agent and pyridine as a catalyst and acid scavenger. We will delve into the mechanistic rationale behind the chosen conditions, provide a step-by-step experimental workflow, and outline critical parameters for ensuring high yield and purity of the target compound, N-(3-bromo-5-fluoro-4-methylphenyl)acetamide. This guide is intended for researchers, chemists, and process development scientists.
Introduction: The Significance of N-Acylation
N-acylation is a fundamental transformation in organic synthesis that introduces an acyl group onto a nitrogen atom. In the context of aniline derivatives, this reaction is of paramount importance for several reasons:
-
Protecting Group Strategy: The resulting amide is significantly less nucleophilic and less susceptible to oxidation than the parent amine. This allows for selective reactions at other positions on the aromatic ring.
-
Modulation of Reactivity: The electron-withdrawing nature of the acyl group deactivates the aromatic ring towards electrophilic substitution, offering regiochemical control in subsequent synthetic steps.
-
Bioisosteric Replacement: In medicinal chemistry, the amide linkage is a common feature in many drug molecules, acting as a stable mimic of a peptide bond.
The substrate, this compound, presents a unique electronic and steric environment. The presence of three different substituents on the aromatic ring makes it a valuable building block for complex molecules. The fluorine and bromine atoms, in particular, can be leveraged for further cross-coupling reactions.
Mechanistic Rationale: Why Acetic Anhydride and Pyridine?
The selected method employs acetic anhydride as the acylating agent and pyridine as a basic catalyst. This combination is widely recognized for its efficiency and mild reaction conditions.
-
Acetic Anhydride ((CH₃CO)₂O): This reagent is a cost-effective and highly effective source of the acetyl group. It is less volatile and corrosive than acetyl chloride, making it a safer alternative for laboratory use.
-
Pyridine (C₅H₅N): Pyridine serves a dual purpose in this reaction. Firstly, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a more potent acylating agent than acetic anhydride itself. Secondly, pyridine functions as a Brønsted base, neutralizing the acetic acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
The overall transformation is a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.
Experimental Protocol: Synthesis of N-(3-bromo-5-fluoro-4-methylphenyl)acetamide
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Part Number Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | 735841 | Starting material. |
| Acetic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich | 110041 | Acylating agent. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 270970 | Catalyst and acid scavenger. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | S25852 | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab preparation | N/A | For aqueous workup. |
| Brine | Saturated NaCl | Lab preparation | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | M7506 | Drying agent. |
| Round-bottom flask (100 mL) | Glassware | VWR | 89000-472 | Reaction vessel. |
| Magnetic stir bar | PTFE-coated | VWR | 58947-828 | For agitation. |
| Separatory funnel (250 mL) | Glassware | VWR | 89002-098 | For extraction. |
| Rotary evaporator | Equipment | Heidolph | Hei-VAP Series | For solvent removal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Handle these reagents with care.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.06 g, 10 mmol).
-
Dissolve the aniline in anhydrous dichloromethane (DCM, 20 mL). Stir the solution at room temperature until all solids have dissolved.
-
-
Reagent Addition:
-
To the stirred solution, add pyridine (1.5 eq, e.g., 1.2 mL, 15 mmol).
-
Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Slowly add acetic anhydride (1.2 eq, e.g., 1.1 mL, 12 mmol) dropwise to the cooled solution over a period of 5-10 minutes. A slight increase in temperature may be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting aniline spot.
-
-
Aqueous Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 1 M HCl (20 mL).
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove residual pyridine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary):
-
The crude product is often of high purity. However, if TLC indicates impurities, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
-
Experimental Workflow Diagram
Application Note: 3-Bromo-5-fluoro-4-methylaniline as a Cornerstone Building Block for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a major focus of modern drug discovery. The strategic selection of starting materials is critical to the successful synthesis of potent, selective, and drug-like inhibitors. This document provides a detailed examination of 3-Bromo-5-fluoro-4-methylaniline , a highly functionalized aniline derivative, and its pivotal role in the synthesis of targeted kinase inhibitors. We will use the synthesis of Dabrafenib , a potent BRAF inhibitor approved for the treatment of metastatic melanoma, as a central case study to illustrate the synthetic utility and strategic importance of this building block.[1] This guide will provide in-depth protocols, explain the causal logic behind experimental choices, and contextualize the inhibitor's mechanism within its biological pathway.
The Strategic Value of the this compound Scaffold
The utility of this compound as a precursor in kinase inhibitor synthesis is not accidental; it is a result of the specific physicochemical properties imparted by its unique substitution pattern. Each functional group—the aniline, bromine, fluorine, and methyl—offers distinct advantages that medicinal chemists leverage to achieve desired potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties
A foundational understanding of the starting material is paramount before its application in complex synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 207110-35-8 | [2][3] |
| Molecular Formula | C₇H₇BrFN | [2] |
| Molecular Weight | 204.04 g/mol | [2] |
| XLogP3 | 2.4 | [2] |
Rationale for Use in Kinase Inhibitor Design
The substituents on the aniline ring are not mere decorations; they are critical design elements that address key challenges in drug development:
-
Aniline (-NH₂): This primary amine is the key reactive handle for the initial and crucial step in the synthesis of many inhibitors like Dabrafenib: the formation of a sulfonamide bond. This sulfonamide moiety often forms critical hydrogen bond interactions within the kinase ATP-binding pocket.[4]
-
Bromine (-Br): The bromine atom serves as a versatile synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile and regioselective introduction of complex heterocyclic systems that are often essential for high-affinity binding.[5] In the synthesis of Dabrafenib, this position is ultimately part of the core structure that orients other key fragments.
-
Fluorine (-F): The strategic placement of fluorine is a common tactic in modern medicinal chemistry. Its high electronegativity can modulate the pKa of the nearby aniline, influence binding interactions through hydrogen bonding or favorable dipole interactions, and block potential sites of metabolic oxidation, thereby improving the drug's pharmacokinetic profile and half-life.
-
Methyl (-CH₃): The methyl group provides steric bulk that can fine-tune the conformation of the molecule, promoting an optimal geometry for binding to the target kinase. It can also contribute to hydrophobic interactions within the active site, enhancing binding affinity.
Case Study: Synthesis of the BRAF Inhibitor Dabrafenib
Dabrafenib is an orally bioavailable inhibitor of the BRAF serine/threonine kinase and is particularly effective against tumors harboring the BRAF V600E mutation.[1] The synthesis of Dabrafenib provides an exemplary workflow demonstrating the application of this compound.
Overview of the Synthetic Pathway
The synthesis of Dabrafenib from this compound can be conceptualized as a multi-step process involving the sequential construction of the key structural motifs: the central thiazole ring and the hinge-binding aminopyrimidine group, all anchored to the initial aniline scaffold via a stable sulfonamide linkage.
Caption: High-level synthetic workflow for Dabrafenib.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature and patents.[1][6] Researchers should ensure all operations are conducted in a controlled laboratory environment with appropriate personal protective equipment.
Step 1: Synthesis of N-(3-bromo-5-fluoro-4-methylphenyl)-2,6-difluorobenzenesulfonamide
-
Objective: To form the foundational sulfonamide bond, which anchors the inhibitor to the aniline starting material.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
2,6-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add a solution of 2,6-difluorobenzenesulfonyl chloride in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with 1M HCl (aq).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide intermediate.
-
Scientist's Insight: The use of 2,6-difluorobenzenesulfonyl chloride is a deliberate choice. The resulting 2,6-difluorophenyl group is known to form key interactions in the BRAF active site, and the ortho-fluorines help to lock the ring in a favorable conformation for binding.
Step 2: Formation of the Substituted Thiazole Core
-
Objective: To construct the central 5-membered thiazole heterocycle, a common scaffold in kinase inhibitors. This is often achieved via a halogenation followed by a Hantzsch-type condensation.
-
Materials & Reagents:
-
Sulfonamide intermediate from Step 1 (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
tert-Butyl thioacetate or a similar thioamide precursor (1.2 eq)
-
A suitable solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.
-
-
Procedure:
-
The precise sequence of steps for thiazole formation can vary. A common route involves bromination of an acetyl group that is first installed on the phenyl ring via Friedel-Crafts acylation, followed by condensation with a thioamide. A simplified conceptual outline is provided here.
-
The sulfonamide intermediate is first functionalized to introduce a reactive carbonyl group (e.g., via acylation).
-
This acylated intermediate is then halogenated at the alpha-carbon (e.g., using NBS).
-
The resulting α-halo ketone is reacted with a thioamide source (e.g., tert-butyl thioacetamide) in a suitable solvent and heated to promote cyclization to the thiazole ring.
-
After cooling, the reaction mixture is worked up, typically by partitioning between an organic solvent and water.
-
The crude product is purified by chromatography to isolate the thiazole core structure.
-
Step 3: Pyrimidine Ring Installation to Yield Dabrafenib
-
Objective: To attach the 2-aminopyrimidine group, which is critical for forming hydrogen bonds with the "hinge" region of the kinase, a hallmark of many Type I kinase inhibitors.
-
Materials & Reagents:
-
Thiazole intermediate from Step 2 (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq)
-
Guanidine hydrochloride (excess)
-
A base such as Sodium Ethoxide in Ethanol.
-
-
Procedure:
-
The thiazole intermediate (containing an acetyl group at the 5-position) is reacted with DMF-DMA. This reaction forms an enaminone intermediate.[6]
-
The enaminone is then reacted directly with guanidine in the presence of a base.
-
The reaction mixture is heated to reflux for several hours to drive the cyclization and formation of the 2-aminopyrimidine ring.
-
Upon completion, the reaction is cooled, and the product often precipitates from the solution.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol/water mixture), and dried under vacuum to yield Dabrafenib.[7]
-
Further purification, such as recrystallization from ethyl acetate/heptane, can be performed to obtain material of high purity.[7]
-
Biological Context: BRAF and the MAPK/ERK Signaling Pathway
Dabrafenib functions by inhibiting the mutated BRAF kinase, which is a key component of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In many melanomas, a specific mutation (V600E) causes BRAF to be constitutively active, leading to uncontrolled cell division.[8][9]
Caption: The MAPK/ERK pathway and the inhibitory action of Dabrafenib.
By selectively binding to the ATP pocket of the mutated BRAF kinase, Dabrafenib blocks its downstream signaling to MEK and ERK, thereby halting the uncontrolled proliferative signals and inducing tumor cell apoptosis.
Biological Activity Data
The potency and selectivity of Dabrafenib, enabled by its chemical structure originating from this compound, are evident in its biochemical activity.
| Kinase Target | IC₅₀ (nM) | Notes |
| BRAF V600E | ~5-6 nM | High potency against the primary oncogenic target. |
| BRAF (Wild Type) | ~30-50 nM | Potent, but less so than against the mutant form. |
| CRAF | ~40-150 nM | Weaker activity, contributing to selectivity.[10] |
| KDR (VEGFR2) | >170 nM | Demonstrates selectivity against other key kinases.[10] |
Conclusion and Future Outlook
This compound is a premier example of a "privileged scaffold" in modern medicinal chemistry. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, highly potent, and selective kinase inhibitors. The successful development of Dabrafenib underscores the power of rational drug design, where the choice of starting material is a critical determinant of the final compound's therapeutic success. As researchers continue to explore new kinase targets, the principles learned from the application of this and similar substituted anilines will undoubtedly pave the way for the next generation of targeted therapies. The strategic use of such building blocks remains a cornerstone of efficient and effective drug discovery pipelines.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 6. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-fluoro-4-methylaniline
<_>
Welcome to the technical support guide for the purification of 3-Bromo-5-fluoro-4-methylaniline (CAS: 207110-35-8). This document is intended for researchers, scientists, and professionals in drug development who are handling this halogenated aniline intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its purification. Our approach is grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a substituted aniline, a class of compounds known for their susceptibility to oxidation and the potential for strong interactions with common purification media. The crude product from synthesis can contain a variety of impurities, including starting materials, regioisomers, and byproducts from side reactions.[1] The presence of the basic amino group requires special considerations during chromatographic purification to prevent peak tailing and irreversible adsorption.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could be a precursor nitro compound or a different aniline derivative.
-
Regioisomers: Bromination of anilines can sometimes lead to the formation of isomers with the bromine atom at different positions on the aromatic ring.[4]
-
Over- or under-halogenated species: The reaction may yield products with more than one bromine atom or none at all.
-
Oxidation byproducts: Anilines are prone to air oxidation, which can lead to colored impurities and polymeric materials.[5]
-
Residual reagents and solvents: These can include acids, bases, or solvents used during the synthesis and initial workup.
Q2: My crude product is a dark-colored solid/oil. What is the best way to decolorize it?
A2: Dark coloration is usually due to oxidized impurities.[6] A straightforward and effective method for decolorization is to use activated carbon during recrystallization. Dissolve the crude compound in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture for a short period. The activated carbon will adsorb the colored impurities. A hot filtration step is then necessary to remove the carbon, followed by slow cooling of the filtrate to induce crystallization of the purified, lighter-colored product.[7]
Q3: How do I choose the right purification technique for my specific needs?
A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. Here is a general guide:
-
Recrystallization: This is a good first choice for removing small amounts of impurities from a solid product, especially for decolorization with activated carbon.
-
Column Chromatography: This is the most versatile technique for separating the desired product from a complex mixture of impurities, including regioisomers.[8]
-
Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be effective for separating it from non-volatile impurities.[9] However, given that this compound is a solid, this is less common.[10]
Below is a decision-making workflow to help you select the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-fluoro-4-methylaniline
Welcome to the technical support center for 3-Bromo-5-fluoro-4-methylaniline (CAS No. 207110-35-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile synthetic intermediate.
Introduction
This compound is a polysubstituted aniline that serves as a valuable building block in organic synthesis.[3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group, offers a platform for diverse chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[3][4] The fluorine atom can influence the molecule's electronic properties, potentially enhancing metabolic stability and binding affinity in pharmaceutical applications.[3]
This guide provides practical, field-proven insights to help you navigate common challenges and optimize your experimental outcomes when working with this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and subsequent reactions of this compound.
Synthesis & Purification
Question 1: I am attempting to synthesize this compound by brominating 3-fluoro-4-methylaniline, but I am observing the formation of multiple brominated byproducts and a low yield of the desired product. What is going wrong?
Answer:
This is a classic challenge in the electrophilic aromatic substitution of anilines. The amino group (-NH₂) is a potent activating group, making the aromatic ring highly susceptible to over-bromination.[5][6][7]
Potential Causes & Solutions:
-
Over-activation by the Amino Group: The strong electron-donating nature of the amino group leads to rapid, uncontrolled reactions at multiple positions on the ring.[5][8]
-
Solution: Protection of the Amino Group. The most effective strategy is to temporarily reduce the activating effect of the amino group by converting it to a less activating N-acetyl group through acetylation.[5][6][9] This is typically achieved by reacting the starting aniline with acetic anhydride. The resulting acetanilide is less activated, allowing for more controlled monobromination. The protecting group can be easily removed by hydrolysis under acidic or basic conditions after the bromination step.[9]
-
-
Harsh Brominating Agent: Using elemental bromine (Br₂) directly can be too reactive, leading to polybromination.[10]
-
Solution: Use a Milder Brominating Agent. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the controlled bromination of activated aromatic rings.[11]
-
-
Inappropriate Reaction Conditions: High temperatures and polar solvents can accelerate the reaction rate and favor the formation of multiple products.
Experimental Workflow: Controlled Monobromination
Caption: Workflow for controlled monobromination.
Question 2: I have successfully synthesized the desired product, but I am struggling with its purification. What are the recommended methods?
Answer:
Purification of halogenated anilines can be challenging due to the presence of regioisomers and other impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and effective method for separating the desired isomer from byproducts. A silica gel stationary phase with a gradient elution system of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically effective.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Preparative HPLC: For achieving very high purity, especially for analytical standards or late-stage drug development intermediates, preparative high-performance liquid chromatography (HPLC) is a powerful option.
Cross-Coupling Reactions
Question 3: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but the reaction is sluggish and gives a low yield. How can I optimize this?
Answer:
The Suzuki-Miyaura reaction is a robust C-C bond-forming reaction, but its efficiency can be influenced by several factors, especially with substrates containing multiple functional groups.[12]
Troubleshooting Suzuki-Miyaura Coupling:
| Parameter | Potential Issue | Recommended Optimization |
| Catalyst/Ligand | The palladium catalyst or ligand may not be optimal for this specific substrate. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. For ortho-substituted anilines, bulkier, electron-rich ligands can be beneficial.[12] |
| Base | The choice and strength of the base are crucial. An inappropriate base can lead to poor catalyst turnover or side reactions. | Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the boronic acid used.[13] |
| Solvent | The solvent system affects the solubility of reagents and the stability of the catalytic species. | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.[12][13] The ratio may need to be optimized. |
| Temperature | Insufficient temperature can lead to slow reaction rates. | Most Suzuki couplings require heating, typically in the range of 80-110°C.[14] |
| Degassing | Oxygen can deactivate the Pd(0) catalyst. | Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
Question 4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What is causing this side reaction?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[15]
Minimizing Hydrodehalogenation:
-
Ligand Choice: The ligand plays a critical role in preventing this side reaction. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are designed to promote the desired reductive elimination step over side reactions.[16]
-
Base Selection: The choice of base can influence the reaction pathway. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Screening other bases like potassium phosphate or cesium carbonate might be beneficial.[17]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize byproduct formation.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
-
Appearance: Typically a solid at room temperature.
-
Solubility: Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Q2: What are the recommended storage and handling procedures for this compound?
Like most halogenated anilines, this compound should be handled with care in a well-ventilated fume hood.[19][20] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[19] It should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[19]
Q3: What are the primary applications of this compound in drug discovery and development?
This compound is a versatile intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][18][21] The presence of multiple reactive sites allows for its incorporation into a wide range of molecular scaffolds. For instance, related halogenated anilines are used in the synthesis of enzyme inhibitors and other therapeutic agents.[22][23]
Q4: Can I use this compound in Friedel-Crafts reactions?
No, Friedel-Crafts reactions are generally not successful with anilines. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[6][7][8]
References
- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. This compound [myskinrecipes.com]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. technopharmchem.com [technopharmchem.com]
- 21. nbinno.com [nbinno.com]
- 22. ossila.com [ossila.com]
- 23. nbinno.com [nbinno.com]
Technical Support Center: Bromination of Fluoro-Methyl Anilines
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of fluoro-methyl anilines. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize these often-nuanced reactions. We will move beyond simple protocols to explore the causality behind common side products and strategic solutions.
Part 1: Core Principles - Understanding the Reaction Landscape
The bromination of fluoro-methyl anilines is a classic electrophilic aromatic substitution (EAS) reaction. However, the interplay between three distinct substituents—the strongly activating amino group (-NH₂), the moderately activating and ortho-, para-directing methyl group (-CH₃), and the deactivating but ortho-, para-directing fluoro group (-F)—creates a complex regiochemical challenge.
The dominant influence is the amino group, which is a powerful activating group that significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] This high reactivity is a double-edged sword: it facilitates the reaction but often leads to undesirable side products like polybromination and oxidation.[3][4]
Directing Effects on the Aromatic Ring
The final distribution of regioisomers is determined by the cumulative electronic and steric effects of the existing substituents. The incoming electrophile (Br⁺) will preferentially attack the positions most activated by the synergistic effects of the groups.
Caption: Logical flow of substituent effects on electrophilic attack.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the bromination of fluoro-methyl anilines in a practical, question-and-answer format.
Q1: My reaction is producing multiple di- and tri-brominated products. How can I achieve selective mono-bromination?
Answer: This is the most frequent challenge and stems from the powerful activating effect of the amino group. The initial mono-brominated product is often more reactive than the starting aniline, leading to rapid subsequent brominations.[3][4]
Causality: The lone pair of electrons on the nitrogen atom strongly donates into the benzene ring, making it extremely nucleophilic.[2] Even with careful stoichiometry, controlling the reaction to stop at the mono-substituted stage is difficult with an unprotected amine.
Solution: Amine Protection. The most reliable solution is to temporarily reduce the activating effect of the amino group by converting it into an amide (e.g., an acetanilide). The acetyl group is electron-withdrawing, which delocalizes the nitrogen lone pair and moderates the ring's reactivity, allowing for controlled mono-bromination.[5][6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the fluoro-methyl aniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride (1.1 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.
-
Workup: Quench the reaction by pouring it into a beaker of ice water. The acetanilide product will often precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The crude product is often pure enough for the next step.
Q2: I've protected my aniline, but I'm still getting a mixture of regioisomers. How can I improve regioselectivity?
Answer: While protection solves polybromination, regioselectivity is dictated by the combined directing effects of the -NHAc, -CH₃, and -F groups, as well as steric hindrance.
Causality: The acetamido group (-NHAc) is still a strong ortho-, para-director, but it is much bulkier than the amino group. This steric bulk can hinder substitution at the positions ortho to it. The final outcome depends on the relative positions of the three groups on your specific substrate.
Solutions & Optimization:
-
Choice of Brominating Agent: The reactivity and bulk of the brominating agent can influence selectivity.
-
Solvent: Solvent polarity can affect the reaction rate and selectivity. Less polar solvents can sometimes enhance selectivity.[7]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often improves selectivity by favoring the product formed via the lowest activation energy pathway.
| Brominating Agent | Formula | Typical Conditions | Pros | Cons |
| Molecular Bromine | Br₂ | Acetic Acid, CH₂Cl₂ | Inexpensive, high reactivity | Hazardous to handle, often leads to over-bromination, generates HBr.[8][9] |
| N-Bromosuccinimide | NBS | DMF, CH₃CN, CCl₄ | Solid, easier to handle, milder, often more selective.[7] | More expensive, can initiate radical pathways if not controlled.[10] |
| Pyridinium Bromide Perbromide | PyHBr₃ | Acetic Acid, THF | Solid, less hazardous than Br₂, provides a slow release of Br₂. | Can be less reactive, stoichiometry can be tricky. |
| Potassium Bromide / Oxidant | KBr / Oxone®, H₂O₂ | H₂O/CH₃CN | In-situ generation of Br⁺, avoids handling Br₂.[8][11] | Requires careful control of the oxidant to prevent side reactions.[12] |
-
Setup: Dissolve the protected fluoro-methyl acetanilide (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or DMF) in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C. Add the brominating agent (e.g., NBS, 1.05 eq.) portion-wise over 15-30 minutes. Using a solution of Br₂ in acetic acid is also a common method.
-
Reaction: Stir at 0 °C to room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water. If using NBS, a reducing agent like sodium thiosulfate can be added to quench any remaining bromine.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by recrystallization or column chromatography.
Q3: My reaction mixture is turning dark brown or black, and my yield is very low. What is happening?
Answer: A dark coloration is a strong indicator of oxidation of the aniline or aniline derivative.[13] Anilines are electron-rich and susceptible to oxidation, which can produce a complex mixture of polymeric, tar-like side products.[14]
Causality:
-
Harsh Reagents: Strong brominating conditions (e.g., excess Br₂ with a strong Lewis acid) or the presence of strong oxidants can readily oxidize the substrate.[8]
-
Air Oxidation: In some cases, particularly under acidic conditions, atmospheric oxygen can contribute to oxidation.
-
Instability of Intermediates: Cationic intermediates in the EAS pathway can be susceptible to oxidation.
Solutions:
-
Use Milder Reagents: Switch from Br₂ to NBS, which is generally less prone to causing oxidation.[7]
-
Control Temperature: Keep the reaction temperature low to minimize the rate of oxidation side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation.
-
Protecting Group: Amide protection, as discussed in Q1, significantly reduces the susceptibility of the ring to oxidation.
Q4: After deprotection, I am seeing starting material (the unbrominated acetanilide) or even the original fluoro-methyl aniline. What could cause this?
Answer: This suggests either an incomplete bromination reaction or an unexpected dehalogenation side reaction during workup or deprotection.
Causality:
-
Incomplete Reaction: The bromination may not have gone to completion. Always verify full conversion by TLC before workup.
-
Hydrolytic Debromination: While less common for bromoanilines, cleavage of the C-Br bond can occur under certain conditions, especially if harsh acidic or basic conditions are used for an extended period during deprotection. The C-Br bond dissociation energy is lower than C-Cl or C-F bonds.[15]
-
Reductive Debromination: The presence of unintended reducing agents during workup or purification could potentially cause reductive cleavage of the C-Br bond.
Solutions:
-
Confirm Completion: Ensure the bromination step has gone to completion via TLC analysis before proceeding to deprotection.
-
Mild Deprotection: Use standard, mild conditions for amide hydrolysis.
-
Setup: Suspend the purified bromo-acetanilide (1.0 eq.) in a mixture of ethanol and water.
-
Reagent Addition: Add concentrated hydrochloric acid (or aqueous NaOH for basic hydrolysis).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup (Acidic): Cool the reaction mixture and neutralize carefully with a base (e.g., aq. NaOH or NaHCO₃) until the pH is ~8-9.
-
Isolation: The product, bromo-fluoro-methyl aniline, will often precipitate or can be extracted with an organic solvent. Wash, dry, and concentrate to yield the final product.
Troubleshooting Workflow
Caption: A decision-tree for troubleshooting common bromination issues.
References
- 1. forum.prutor.ai [forum.prutor.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bromination - Wordpress [reagents.acsgcipr.org]
- 14. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dehalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Exothermic Events in Halogenated Aniline Synthesis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated anilines. The halogenation of anilines, a cornerstone of many synthetic pathways, is notoriously energetic. The strong activating nature of the amino group renders the aromatic ring highly susceptible to rapid and highly exothermic electrophilic substitution.[1][2][3] Uncontrolled, these reactions can lead to a spectrum of undesirable outcomes, from poor regioselectivity and product degradation to dangerous thermal runaway events.[1][4]
This guide is designed to provide you with not only procedural direction but also a deep, mechanistic understanding of the "why" behind each experimental choice. By grounding our recommendations in established principles of reaction calorimetry and process safety, we aim to empower you to conduct these critical transformations with confidence, precision, and—above all—safety.
Frequently Asked Questions (FAQs)
Q1: Why is the halogenation of aniline so exothermic?
A1: The potent exothermicity of aniline halogenation stems from the electronic properties of the amino (-NH₂) group. As a strong activating group, it donates electron density into the benzene ring through resonance. This significantly increases the nucleophilicity of the ortho and para positions, making the ring exceptionally reactive toward electrophiles like bromine (Br₂) or chlorinating agents such as N-Chlorosuccinimide (NCS).[1][3][5] This high reactivity translates into a very fast reaction rate, releasing a substantial amount of heat in a short period.[1] Without adequate control, this heat generation can outpace the rate of heat removal, leading to a rapid temperature increase.[4][6]
Q2: My reaction is yielding 2,4,6-trihalogenated aniline instead of the desired mono-halogenated product. What's happening?
A2: This is a classic case of over-halogenation, directly resulting from the high reactivity of the aniline ring mentioned in Q1.[1][7] The amino group is such a powerful activator that all available ortho and para positions on the ring are readily halogenated.[1][3] To achieve selective mono-halogenation, you must temporarily temper the activating influence of the -NH₂ group. The most robust and widely adopted strategy is to protect the amino group via acetylation, converting it to an acetamido group (-NHCOCH₃) by reacting the aniline with acetic anhydride.[1][2] This acetamido group is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen's lone pair is also in resonance with the adjacent carbonyl group.[3] This moderation allows for controlled, selective halogenation, predominantly at the less sterically hindered para position.[1][2] The protecting group can then be easily removed by acid or base hydrolysis to yield the desired mono-halogenated aniline.[1][2]
Q3: I've tried lowering the temperature with an ice bath, but I'm still seeing poor control and side products. What else can I do?
A3: While external cooling is essential, it's often insufficient on its own, especially as reaction scale increases.[1][8] The rate of heat generation can locally overwhelm the rate of heat transfer to the cooling bath. Here are critical parameters to consider for more robust control:
-
Controlled Reagent Addition: This is paramount. Instead of adding your halogenating agent all at once, add it dropwise or via a syringe pump.[4][9] This makes the rate of addition the limiting factor for heat generation, allowing your cooling system to keep pace.[6]
-
Efficient Stirring: Vigorous agitation is crucial for uniform heat distribution.[9] Poor mixing can lead to the formation of localized hot spots where the reaction rate accelerates, potentially initiating a runaway.[9][10]
-
Dilution: Conducting the reaction in a larger volume of an appropriate solvent increases the overall thermal mass of the system, helping to absorb the heat generated and buffer temperature spikes.
-
Choice of Halogenating Agent: Some reagents are inherently more reactive than others. For chlorinations, N-Chlorosuccinimide (NCS) is often a milder and more controllable alternative to harsher reagents.[5][11]
Q4: What is a "runaway reaction," and how can I recognize the warning signs?
A4: A runaway reaction, or thermal runaway, is a hazardous situation where an exothermic reaction goes out of control. It occurs when the heat generated by the reaction exceeds the capacity of the cooling system to remove it.[4] This leads to a self-accelerating cycle: the temperature rises, which increases the reaction rate, which in turn generates even more heat at an even faster rate.[4]
Warning Signs:
-
A sudden, rapid, and uncontrolled increase in the internal reaction temperature, even with cooling applied.[9]
-
Noticeable increase in pressure within a closed or vented system.
-
Vigorous, unexpected boiling or refluxing of the solvent.
-
A change in the color or viscosity of the reaction mixture, potentially indicating decomposition.
-
Release of fumes or gases from the reaction vessel.
Recognizing these signs early is critical for taking immediate corrective action.
Troubleshooting Guide: From Poor Control to Emergency Scenarios
This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.
Issue 1: The reaction temperature is consistently overshooting the set point despite controlled addition.
-
Possible Cause: Inadequate heat removal. The surface-area-to-volume ratio of your flask may be too low for the scale of the reaction, or your cooling bath may be inefficient.[8]
-
Troubleshooting Steps:
-
Verify Cooling System: Ensure your cooling bath has sufficient volume and is at the correct temperature. For very exothermic processes, an ice-salt or dry ice/acetone bath may be necessary.[9]
-
Improve Heat Transfer: Check that the reaction flask is immersed sufficiently in the bath and that there is good thermal contact.
-
Increase Stirring Rate: Enhance agitation to improve heat transfer from the bulk solution to the flask walls.[10]
-
Decrease Addition Rate: Slow down the rate at which you are adding the halogenating agent.[9]
-
Increase Dilution: If feasible for your process, consider rerunning the reaction with a larger volume of solvent.
-
Issue 2: The final product is discolored (e.g., dark brown or tar-like).
-
Possible Cause: Oxidation of the aniline starting material or product, which is common in the presence of strong electrophiles or under acidic conditions.[2]
-
Troubleshooting Steps:
-
Use Purified Reagents: Ensure your aniline is pure and colorless before starting. Distillation may be necessary.[2]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation.[2]
-
Protecting Groups: As mentioned in FAQ 2, acetylating the amino group not only controls reactivity but also makes the substrate less susceptible to oxidation.[2]
-
Workup Quench: During the workup, washing the crude product with a mild reducing agent solution, such as sodium thiosulfate or sodium bisulfite, can neutralize and remove residual halogenating agent, which can be a source of color.[1]
-
Issue 3: EMERGENCY - Runaway Reaction in Progress.
-
Possible Cause: A critical loss of control where heat generation is rapidly accelerating. This could be due to adding the reagent too quickly, a failure of the cooling system, or insufficient stirring.[8]
-
IMMEDIATE ACTION PROTOCOL:
-
Alert Personnel: Immediately inform colleagues and your lab supervisor. Do not work alone.
-
Stop Reagent Addition: Instantly cease the addition of all reagents.[1][9]
-
Enhance Cooling (If Safe): If it is safe to approach the fume hood, add more ice, dry ice, or a colder solvent to the external cooling bath.[9]
-
DO NOT Seal the System: Ensure the reaction vessel is not a closed system to prevent catastrophic pressure buildup.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, a reaction quench may be necessary. This is a hazardous step and should only be performed if you have a pre-planned and validated quenching protocol.
-
Evacuate: If the situation cannot be brought under control quickly and safely, evacuate the immediate area and follow your institution's emergency procedures.
-
Data Presentation & Protocols
Table 1: Key Parameters for Controlling Exotherms in Aniline Bromination
| Parameter | Uncontrolled Reaction | Controlled (Acetanilide) Method | Rationale |
| Substrate | Aniline | Acetanilide | Reduces the activating effect of the amino group, moderating reactivity.[1][2] |
| Temperature | Room Temperature | 0-10°C (Ice Bath) | Slows the intrinsic reaction rate, allowing more time for heat dissipation.[1] |
| Reagent Addition | Bulk Addition | Slow, dropwise addition of Bromine | Controls the rate of heat generation to match the rate of heat removal.[4] |
| Primary Product | 2,4,6-Tribromoaniline | p-Bromoacetanilide | Protection and controlled conditions favor selective mono-substitution.[1] |
Experimental Protocol: Controlled para-Bromination of Aniline
This protocol is a two-part procedure involving the protection of the amino group followed by controlled bromination.
Part A: Acetylation of Aniline (Protection) [2]
-
Setup: In a fume hood, dissolve aniline (1 equivalent) in glacial acetic acid in an appropriately sized flask equipped with a magnetic stir bar.
-
Reagent Preparation: In a separate container, prepare a solution of acetic anhydride (1.1 equivalents) in a small amount of glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the stirring aniline solution. An initial exotherm will be observed.
-
Isolation: After the exotherm subsides, gently warm the mixture (e.g., to 50-60°C) for approximately 10 minutes to ensure complete reaction. Pour the warm mixture into a beaker of cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the solid acetanilide by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Part B: Bromination of Acetanilide [1][2]
-
Setup: Dissolve the purified acetanilide (1 equivalent) in glacial acetic acid in a flask equipped with a stir bar and a dropping funnel. Cool the flask in an ice bath to 0-5°C.
-
Reagent Preparation: Prepare a solution of bromine (1 equivalent) in glacial acetic acid and load it into the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the cooled, stirring acetanilide solution. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Isolation: Once the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the crude p-bromoacetanilide.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water to remove acids, and then with a dilute solution of sodium bisulfite to remove any excess bromine.[1] Recrystallize from ethanol to obtain the purified product. The acetyl group can then be removed via standard hydrolysis procedures.
Visualizing Reaction Control
Diagram 1: Workflow for Troubleshooting Temperature Overshoot
This diagram illustrates a logical decision-making process when faced with poor temperature control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. icheme.org [icheme.org]
- 7. Khan Academy [khanacademy.org]
- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 9. benchchem.com [benchchem.com]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. Chlorination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing Yields in Palladium-Catalyzed Reactions of Substituted Anilines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving substituted anilines. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common challenges. Palladium-catalyzed C-N and C-C bond formations are powerful tools in modern organic synthesis, yet reactions with substituted anilines often present unique difficulties due to their electronic properties and steric profiles.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of an electron-deficient aniline is giving low yield. What are the primary factors to investigate?
Low yields in the amination of electron-deficient anilines are common and typically stem from the reduced nucleophilicity of the aniline. To address this, consider the following:
-
Ligand Choice: Electron-deficient anilines require more electron-rich and bulky phosphine ligands to promote the catalytic cycle.[3] Ligands like Josiphos-type and Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are designed to facilitate both the oxidative addition and the crucial C-N reductive elimination steps.[4] These ligands stabilize the palladium center and promote the formation of the active catalyst.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker inorganic bases or soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective, though they may require optimization of reaction conditions.[5][6][7]
-
Catalyst Precursor: Using a well-defined palladium(0) precatalyst can be more reliable than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[8]
Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide. What causes this side reaction and how can I minimize it?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[9]
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido complex, which is an intermediate in the catalytic cycle.[9]
-
Mitigation Strategies:
-
Ligand Selection: Using bulky ligands can sterically disfavor the conformation required for β-hydride elimination.
-
Base Choice: The choice of base can influence the rate of deprotonation of the amine versus undesired side reactions. Weaker bases might sometimes reduce the incidence of hydrodehalogenation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired reductive elimination.
-
Q3: Can steric hindrance on my substituted aniline prevent the reaction from proceeding?
Yes, significant steric hindrance, especially from ortho-substituents on the aniline or the aryl halide, can dramatically slow down or even halt the reaction.[10]
-
Impact: Steric bulk can impede the coordination of the aniline to the palladium center and hinder the final reductive elimination step.
-
Solutions:
-
Specialized Ligands: For sterically demanding substrates, highly specialized ligands have been developed. For example, certain carbazolyl-derived P,N-ligands have shown excellent performance in the synthesis of tetra-ortho-substituted diarylamines.[10][11]
-
Higher Catalyst Loading and Temperature: Increasing the catalyst loading and reaction temperature can sometimes overcome the activation barrier imposed by steric hindrance, though this may also increase the likelihood of side reactions.
-
Troubleshooting Guides
Guide 1: Buchwald-Hartwig Amination of Substituted Anilines
This guide addresses specific issues encountered during the palladium-catalyzed amination of substituted anilines with aryl halides.
Problem: Low or No Conversion
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently or may have decomposed. Ensure you are using an appropriate precatalyst and that your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. The appearance of palladium black is a sign of catalyst decomposition.[12] |
| Inappropriate Ligand | The ligand is crucial for catalyst stability and reactivity. For electron-rich anilines, a less electron-rich ligand may suffice. For electron-deficient or sterically hindered anilines, a bulky, electron-donating biarylphosphine ligand is often necessary.[4] |
| Incorrect Base | The base must be strong enough to deprotonate the aniline-palladium complex but not so reactive that it causes substrate or product degradation. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[13] |
| Solvent Effects | The solubility of all components, particularly the base, is critical.[14] Toluene and dioxane are common solvents. For insoluble bases, ensure vigorous stirring.[14] |
Troubleshooting Workflow: Low Conversion in Buchwald-Hartwig Amination
Caption: A logical workflow to diagnose and solve low conversion issues.
Guide 2: Suzuki-Miyaura Coupling with Substituted Anilines
This guide focuses on challenges in forming C-C bonds when one of the coupling partners is a substituted aniline derivative (e.g., a haloaniline).
Problem: Protodeboronation of the Boronic Acid
| Potential Cause | Explanation & Solution |
| Presence of Water | Water can lead to the cleavage of the C-B bond, a side reaction known as protodeboronation, which consumes the boronic acid.[13] Use anhydrous solvents and reagents. Flame-dry glassware before use. |
| Inappropriate Base | While a base is necessary for the transmetalation step, some bases in aqueous conditions can promote protodeboronation.[13] Using anhydrous bases like K₃PO₄ or Cs₂CO₃ can mitigate this. |
Problem: Catalyst Inhibition by the Aniline Moiety
| Potential Cause | Explanation & Solution |
| Coordination to Palladium | The nitrogen atom of the aniline can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[13] This is particularly problematic with ortho-haloanilines. |
| Ligand Choice | Bulky, electron-rich ligands (e.g., SPhos, XPhos) can help prevent catalyst inhibition by occupying coordination sites on the palladium, thereby facilitating the desired cross-coupling pathway.[13] |
Catalyst Selection Logic for Suzuki Coupling of Haloanilines
Caption: Ligand and base selection based on aniline substrate properties.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aniline
This protocol provides a starting point for the coupling of a sterically hindered aniline with an aryl bromide.
-
Glassware Preparation: Add a stir bar to a Schlenk flask. Flame-dry the flask under vacuum and backfill with argon. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reactant Addition: Add the aryl bromide (1.0 equivalent) and the substituted aniline (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Catalyst Poisoning
If you suspect catalyst poisoning (e.g., from a sulfur-containing substrate), this procedure can help diagnose the issue.
-
Control Experiment: Set up the reaction using the standard protocol with your potentially problematic substrate.
-
Parallel Experiment: In a separate flask, set up an identical reaction, but just before adding your substrate, add a known "clean" substrate (e.g., bromobenzene and aniline) that has previously worked well.
-
Analysis: If the control experiment fails and the parallel experiment also shows low conversion, it suggests an issue with the reagents or setup (e.g., poor quality solvent, catalyst, or inert atmosphere). If the control experiment fails but the parallel experiment proceeds, it strongly indicates that your substrate or an impurity within it is poisoning the catalyst.[12]
References
- 1. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Halogenated Aniline Compounds
Welcome to the Technical Support Center for the purification of halogenated aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these critical chemical intermediates.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities and the general approach to the purification of halogenated anilines.
Q1: What are the most common impurities in crude halogenated aniline samples?
A1: Crude halogenated anilines can contain a variety of impurities originating from the synthesis and storage processes. These typically include:
-
Unreacted Starting Materials: Residual aniline or halogenating agents.
-
Regioisomers: Isomers with halogen atoms at different positions on the aniline ring.
-
Over- or Under-halogenated Byproducts: For example, in the synthesis of a monohalogenated aniline, di- or tri-halogenated species might form.[1]
-
Oxidized Impurities: Anilines are susceptible to air oxidation, which leads to the formation of colored impurities like nitrobenzenes, benzoquinones, and polymeric materials.[2][3][4][5] This is often observed as a darkening of the compound from a colorless or light-yellow oil or solid to a brown or reddish hue.[2][3]
-
Residual Solvents and Reagents: Solvents and catalysts used in the reaction may remain in the crude product.[4]
Q2: My halogenated aniline is a dark-colored oil or solid. How can I decolorize it?
A2: Discoloration is a common issue caused by oxidized impurities.[1][2] An effective method for decolorization is treatment with activated carbon during recrystallization. The crude compound is dissolved in a suitable hot solvent, and a small amount of activated carbon is added to the solution. The mixture is then briefly heated before being hot-filtered to remove the activated carbon and the adsorbed impurities. Upon cooling, lighter-colored crystals should form.[1][6] It is also crucial to store purified anilines under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent re-oxidation.[7]
Q3: How can I control the formation of multiple halogenated byproducts during synthesis?
A3: The high reactivity of the aniline ring, due to the electron-donating amino group, often leads to multiple halogenations.[8] To achieve selective monohalogenation, the reactivity of the amino group can be moderated by converting it into an amide via acetylation. The resulting acetanilide is less reactive, allowing for more controlled halogenation. The acetyl group can then be removed by hydrolysis to yield the desired monohalogenated aniline.[8][9]
Q4: What are the best analytical techniques to assess the purity of my halogenated aniline?
A4: A combination of chromatographic and spectroscopic methods is ideal for assessing purity:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating isomers and quantifying impurities.[1][10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, allowing for both separation and identification of components.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation and determining the ratio of isomers in a mixture.[7][13]
II. Troubleshooting Guide: Purification Techniques
This guide provides detailed troubleshooting for specific purification methods in a question-and-answer format.
Recrystallization
Q5: I am having difficulty finding a suitable solvent for the recrystallization of my halogenated aniline. What should I do?
A5: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic approach to solvent selection is recommended. Start with common solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be employed. The optimal solvent ratio can be determined by dissolving the compound in the "good" solvent at an elevated temperature and then adding the "poor" solvent dropwise until turbidity appears.
Q6: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is lower than the melting point of the solute. To remedy this, try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Solvent System Modification: Use a higher boiling point solvent or adjust the ratio of your binary solvent system.
Column Chromatography
Q7: My halogenated aniline is streaking or sticking to the silica gel column, leading to poor separation and low recovery. Why is this happening and how can I prevent it?
A7: This is a common problem when purifying basic compounds like anilines on acidic silica gel. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and band tailing.[7][14][15] To mitigate this:
-
Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel.[14][15]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[7][15]
Q8: I am struggling to separate regioisomers of a dihalogenated aniline using column chromatography. What can I do to improve the separation?
A8: Separating regioisomers is challenging due to their similar physical properties.[1] If standard column chromatography is ineffective, consider these options:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution and is often the most effective technique for isomer separation.[1] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase are key.[1]
-
Optimize Mobile Phase Polarity: Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to maximize the difference in elution times.[7]
Acid-Base Extraction
Q9: I need to remove unreacted aniline from my halogenated aniline product. How can I do this with an extraction?
A9: An acid-base extraction is a highly effective method for this separation.[16][17][18] Since aniline is a weak base, it can be protonated by an acid to form a water-soluble salt.[16][17] The general procedure is as follows:
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will react to form anilinium chloride, which will move into the aqueous layer.[16][18]
-
Separate the organic and aqueous layers. The halogenated aniline, being less basic, will remain in the organic layer.
-
The organic layer can then be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by a wash with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Q10: My halogenated aniline product is also being extracted into the aqueous layer during the acid wash. What should I do?
A10: This indicates that your halogenated aniline is sufficiently basic to be protonated by the acid used. To address this, you can:
-
Use a Weaker Acid: Try a milder acidic solution, such as a dilute solution of ammonium chloride or even just water, to selectively protonate the more basic aniline.
-
Careful pH Control: Monitor and adjust the pH of the aqueous phase to a point where the aniline is protonated, but the halogenated aniline is not. This may require careful experimentation.
-
Alternative Purification Method: If acid-base extraction is not selective enough, consider other methods like column chromatography or distillation.
III. Experimental Protocols & Workflows
Protocol 1: Decolorization and Recrystallization of 4-Bromoaniline
Objective: To purify crude, discolored 4-bromoaniline.
Materials:
-
Crude 4-bromoaniline
-
Ethanol
-
Activated carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4-bromoaniline in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely.
-
Remove the flask from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the solute).
-
Gently reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of a Halogenated Aniline by Column Chromatography
Objective: To separate a halogenated aniline from non-basic impurities using silica gel chromatography.
Materials:
-
Crude halogenated aniline mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in the chosen eluent.
-
Pack the Column: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Equilibrate the Column: Run the eluent (containing 0.5% triethylamine) through the column until the packing is stable.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute: Begin eluting the sample with the eluent, collecting fractions in separate tubes.
-
Monitor the Separation: Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization of Workflows
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography challenges.
General Purification Workflow
Caption: A general workflow for the purification of halogenated anilines.
IV. Data Summary
Table 1: Common Purification Techniques and Their Applications
| Purification Technique | Primary Application | Impurities Removed |
| Recrystallization | General purification of solids, decolorization | Insoluble impurities, some soluble impurities, colored byproducts |
| Column Chromatography | Separation of isomers, removal of neutral byproducts | Regioisomers, over/under-halogenated products, unreacted starting materials |
| Acid-Base Extraction | Removal of acidic or basic impurities | Unreacted aniline, acidic byproducts |
| Distillation | Purification of liquids with different boiling points | Non-volatile impurities, solvents, compounds with significantly different boiling points |
V. References
-
Aniline - Wikipedia. --INVALID-LINK--
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. --INVALID-LINK--
-
- Benchchem. --INVALID-LINK--
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. --INVALID-LINK--
-
aniline impurities - Sciencemadness Discussion Board. --INVALID-LINK--
-
How do I remove aniline from the reaction mixture? - ResearchGate. --INVALID-LINK--
-
Aniline Impurities and Related Compound - Veeprho. --INVALID-LINK--
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). --INVALID-LINK--
-
Exp 6 - Extraction. --INVALID-LINK--
-
How to obtain pure aniline from a mixture of phenol and aniline? --INVALID-LINK--
-
Troubleshooting side reactions in the N-alkylation of aniline - Benchchem. --INVALID-LINK--
-
Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers - Benchchem. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. --INVALID-LINK--
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. --INVALID-LINK--
-
CN111056954A - Aniline purification method - Google Patents. --INVALID-LINK--
-
preventing oxidation of the aniline group during complexation - Benchchem. --INVALID-LINK--
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. --INVALID-LINK--
-
Aniline is usually purified by - Allen. --INVALID-LINK--
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. --INVALID-LINK--
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. --INVALID-LINK--
-
JPH08295654A - Method for purifying aniline - Google Patents. --INVALID-LINK--
-
Purify and dry aniline? : r/chemistry - Reddit. --INVALID-LINK--
-
A New Model for Proposing Crystallization Mechanisms at the Molecular Level Based on Energetic and Topological Data of Supramolecular Interactions: An Application to Halogenated Anilines - ACS Publications. --INVALID-LINK--
-
Does aniline stick in columns during column chromatography? - ResearchGate. --INVALID-LINK--
-
Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. --INVALID-LINK--
-
Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed. --INVALID-LINK--
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. --INVALID-LINK--
-
Reactions of Aniline - Chemistry Steps. --INVALID-LINK--
-
US10889539B2 - Aniline purification process - Google Patents. --INVALID-LINK--
-
Chloroform and aniline can be purified by - Allen. --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? --INVALID-LINK--
-
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. --INVALID-LINK--
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. community.wvu.edu [community.wvu.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromo-5-fluoro-4-methylaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 3-Bromo-5-fluoro-4-methylaniline. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.
Introduction: The Challenge of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features—an electron-donating aniline group, a sterically hindering methyl group, and an electron-withdrawing fluorine atom—can create a challenging environment for palladium-catalyzed cross-coupling reactions. These characteristics can influence the delicate balance of the catalytic cycle, often leading to catalyst deactivation and suboptimal reaction outcomes. This guide will help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental reasons behind catalyst deactivation when working with this compound.
Question 1: My reaction with this compound is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
Answer: A stalled or sluggish reaction is a common issue and can often be traced back to several catalyst deactivation pathways. With a substrate like this compound, the aniline moiety itself can be a primary culprit.
-
Ligand Displacement by the Aniline: The lone pair of electrons on the nitrogen atom of your aniline can compete with the phosphine or N-heterocyclic carbene (NHC) ligand for coordination to the palladium center. This can lead to the formation of catalytically inactive or less active palladium-aniline complexes, effectively taking your catalyst out of the desired cycle.[1] To counteract this, it is often beneficial to use an additional equivalent of ligand relative to the palladium precursor.[2]
-
Formation of Inactive Palladium Species: At elevated temperatures or with insufficient ligand stabilization, the active Pd(0) catalyst can aggregate into palladium black, an inactive form of elemental palladium.[3] This is often observed as a black precipitate in your reaction flask. The presence of oxygen can also oxidize the active Pd(0) to inactive Pd(II) species.[4]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species is a critical first step.[5][6] Inefficient reduction can lead to low concentrations of the active catalyst and consequently, a slow or incomplete reaction.[4] The choice of reducing agent, often a component of the reaction mixture like an amine or a phosphine ligand, is crucial.[5]
Question 2: I'm observing the formation of significant byproducts. How is this related to catalyst deactivation?
Answer: Byproduct formation is often a symptom of a struggling catalytic cycle. When the desired cross-coupling pathway is slowed by catalyst deactivation, competing side reactions can become more prominent.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-fluoro-4-methylaniline. This can occur if the oxidative addition product reacts with a hydride source in the reaction mixture before transmetalation can take place.
-
Homocoupling: You might observe the formation of dimers of your starting material or coupling partner. This can happen if the transmetalation or reductive elimination steps are slow, allowing for side reactions between organometallic intermediates.
-
Ligand Degradation Products: Under harsh reaction conditions, the phosphine ligands themselves can degrade, leading to a loss of catalyst stability and the formation of undesired phosphorus-containing byproducts.
Question 3: Could the specific structure of this compound be the problem?
Answer: Yes, the electronic and steric properties of your substrate play a significant role.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition.[7] However, the electron-donating aniline group can modulate this effect. The overall electronic nature of the aryl halide influences the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[8]
-
Steric Hindrance: The methyl group ortho to the bromine atom introduces steric bulk. This can hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.[9][10] The choice of a sterically demanding ligand on the palladium is often necessary to overcome this challenge and promote an efficient reaction.[4]
Part 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving
This section provides a step-by-step guide to systematically troubleshoot and resolve common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
This is the most common problem and requires a systematic evaluation of your reaction setup.
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Verify Reagent Quality and Purity:
-
Substrates: Ensure your this compound and coupling partner are pure. Impurities, especially those containing sulfur or other coordinating groups, can act as catalyst poisons.[11] Consider recrystallization or column chromatography if purity is questionable.
-
Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium oxides and palladium black.[4] Rigorous degassing through methods like freeze-pump-thaw cycles or sparging with an inert gas is essential.[4]
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for optimal reactivity. The base not only facilitates the catalytic cycle but can also influence catalyst stability.[12]
-
-
Evaluate the Catalyst System:
-
Pre-catalyst: Use a fresh, high-quality palladium source. Pre-catalysts are often more reliable than generating the catalyst in situ from a simple salt like Pd(OAc)₂.[4]
-
Ligand: The choice of ligand is paramount. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and stabilize the catalyst.[4][13]
-
Ligand-to-Palladium Ratio: As the aniline substrate can compete for coordination, increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or even 2:1) can help maintain the desired catalytically active species.[2][4]
-
-
Optimize Reaction Conditions:
-
Temperature: High temperatures can accelerate catalyst decomposition.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 80 °C) and gradually increasing it if the reaction is sluggish.
-
Base and Solvent Screening: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[4] The optimal combination can significantly impact yield and reaction time.
-
-
Analyze the Reaction Mixture:
-
Take aliquots of your reaction mixture over time and analyze them by techniques like TLC, GC-MS, or LC-MS. This will help you determine if the reaction is proceeding at all, if it has stalled, or if byproducts are forming.
-
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear indication of catalyst deactivation through aggregation.
-
Improve Inert Atmosphere: The most common cause is the presence of oxygen. Ensure all your glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use robust techniques for solvent degassing and maintain a positive pressure of inert gas throughout the reaction.[4]
-
Use More Robust Ligands: Sterically demanding ligands create a protective sphere around the palladium center, preventing aggregation.[4] If you are observing palladium black formation, consider switching to a bulkier ligand.
-
Lower the Reaction Temperature: High temperatures increase the rate of ligand dissociation, which can be a prelude to catalyst aggregation.[4] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often prevent this deactivation pathway.
-
Adjust the Ligand-to-Palladium Ratio: A slight excess of the ligand can help to ensure that the palladium center remains coordinated and stabilized throughout the catalytic cycle.[4]
Part 3: Advanced Catalyst Characterization (For In-depth Analysis)
For persistent issues, more advanced analytical techniques may be necessary to pinpoint the exact cause of deactivation.
| Technique | Information Gained | Application in Troubleshooting |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Quantifies the elemental composition, including the palladium content in both the solution and any precipitate. | Determines the extent of catalyst precipitation (palladium black formation).[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Identifies the elemental composition and oxidation state of elements on the surface of a solid sample. | Can detect the presence of catalyst poisons on the surface of precipitated palladium.[14] |
| Temperature-Programmed Desorption (TPD) | Measures the strength of adsorption of different species on a catalyst surface. | Can provide insights into potential poisoning or fouling mechanisms by identifying strongly bound inhibitors.[14] |
| ³¹P NMR Spectroscopy | Monitors the phosphorus-containing species in the reaction mixture. | Can be used to track the consumption of the phosphine ligand and the formation of any degradation products or off-cycle palladium-phosphine complexes.[8] |
Catalytic Cycle and Deactivation Pathways
Caption: The palladium-catalyzed cross-coupling cycle and common deactivation pathways.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 13. benchchem.com [benchchem.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 3-Bromo-5-fluoro-4-methylaniline
Welcome to the technical support guide for the synthesis of 3-Bromo-5-fluoro-4-methylaniline (CAS: 207110-35-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning byproduct formation during its preparation. As a crucial building block in pharmaceutical and agrochemical research, achieving high purity is paramount.[1][2] This guide is designed for researchers, chemists, and process development professionals to diagnose and mitigate common synthetic challenges.
Section 1: The Synthetic Challenge: Regiochemistry in Electrophilic Aromatic Substitution
The preparation of this compound typically involves the electrophilic bromination of a substituted aniline precursor. A logical, though challenging, precursor is 5-fluoro-4-methylaniline . The core of the synthetic problem lies in controlling the regioselectivity of the bromination step.
The benzene ring of 5-fluoro-4-methylaniline is substituted with three distinct groups, each exerting an electronic influence that directs incoming electrophiles:
-
Amino Group (-NH₂): A powerful activating group and a strong ortho-, para-director.[3] It dramatically increases the electron density of the ring, making it highly susceptible to electrophilic attack.[4]
-
Methyl Group (-CH₃): A moderately activating group and an ortho-, para-director.
-
Fluoro Group (-F): An ortho-, para-director due to resonance, but deactivating overall via a strong inductive effect.[5]
These combined influences create a highly activated system where multiple positions are susceptible to bromination, making the formation of a single, desired isomer difficult and byproduct formation common. The high reactivity of the aniline ring can lead to over-bromination, yielding di- or tri-brominated species if not carefully controlled.[6][7]
To manage this high reactivity and improve regioselectivity, a common strategy is to temporarily "tame" the amino group by protecting it as an acetanilide.[8] This approach has two primary benefits:
-
Reduces Activation: The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair, reducing the overall activation of the ring and preventing over-bromination.[4][6]
-
Steric Hindrance: The bulkier acetamido group can sterically hinder the ortho positions, often favoring substitution at the less hindered para position.[7]
Proposed Synthetic Workflow
The following diagram outlines a logical, multi-step approach to synthesize the target molecule while attempting to control for byproduct formation.
Caption: Proposed synthetic pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Q1: My reaction yields a complex mixture with multiple spots on TLC, and the overall yield of the desired product is low. What is the likely cause?
A: This is a classic symptom of poor regiocontrol and/or over-reaction. The highly activated nature of the aniline ring is the primary cause.
-
Causality: The strong activating effects of the amino and methyl groups create multiple sites with high electron density. Without proper control, the brominating agent will react at several of these positions, leading to a mixture of isomers. Furthermore, the desired product itself is still an activated aniline and can undergo a second bromination, leading to dibrominated byproducts.
-
Immediate Actions:
-
Analyze the Crude Mixture: Before extensive purification, obtain a mass spectrum (LC-MS) of your crude product. This will help you determine if the impurities are isomers (same mass as the product) or poly-brominated species (Product Mass + 78/80 Da for each additional Br).
-
Review Reaction Conditions:
-
Temperature: Electrophilic brominations should be run at low temperatures (e.g., 0-5 °C) to increase selectivity.
-
Rate of Addition: Add the brominating agent slowly and portion-wise to avoid localized high concentrations.
-
-
Implement Amine Protection: If you are attempting a direct bromination, strongly consider the acetanilide protection strategy outlined in Section 1. This is the most reliable method for preventing such complex mixtures.[7][8]
-
Q2: LC-MS analysis shows a major impurity with the same mass as my target product. How do I confirm its structure and differentiate it from my desired molecule?
A: An impurity with an identical mass is an isomer. Distinguishing between isomers requires spectroscopic techniques that can probe the connectivity and spatial relationships of atoms, primarily Nuclear Magnetic Resonance (NMR).
-
Causality: Isomer formation occurs when the electrophile (Br+) attacks a different, but still activated, position on the ring. Given the directing groups on the precursor, a likely isomeric byproduct is 2-Bromo-5-fluoro-4-methylaniline .
-
Analytical Protocol:
-
Isolation: Isolate the impurity from the main product using preparative HPLC or careful column chromatography.
-
1H NMR Analysis: The number of aromatic protons and their splitting patterns (coupling constants) will be definitive.
-
Desired Product (this compound): Will show two aromatic protons. They will appear as two distinct signals, likely doublets or doublet of doublets, depending on the coupling to fluorine and each other.
-
Likely Isomer (2-Bromo-5-fluoro-4-methylaniline): Will also show two aromatic protons. However, their chemical shifts and coupling constants will differ significantly due to the different substituent pattern.
-
-
2D NMR (COSY & NOESY):
-
A COSY spectrum can confirm which aromatic protons are adjacent (coupled) to each other.
-
A NOESY or ROE SY spectrum is particularly powerful. It reveals through-space proximity. For example, a NOE between the methyl protons (-CH₃) and a specific aromatic proton can definitively establish their relative positions on the ring, allowing for unambiguous structure assignment.
-
-
| Compound | Expected Aromatic ¹H NMR Signals | Key Differentiating Feature |
| This compound | Two distinct aromatic protons. | Proximity (NOE) of the methyl group to the proton at C2. |
| 2-Bromo-5-fluoro-4-methylaniline | Two distinct aromatic protons. | Proximity (NOE) of the methyl group to the proton at C3. |
Q3: My final isolated product has a persistent pink or brown color. What is this impurity and how can I remove it?
A: The color is almost certainly due to small amounts of oxidized aniline species.
-
Causality: Anilines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This can be exacerbated by heat, light, or the presence of trace metals.
-
Purification & Prevention:
-
Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and stir with a small amount of decolorizing charcoal for 15-30 minutes, then filter through Celite®.
-
Bisulfite Wash: During the aqueous workup, washing the organic layer with a dilute sodium bisulfite or sodium thiosulfate solution can help to remove some colored oxidation byproducts.
-
Purification Method: Column chromatography on silica gel is very effective at removing these polar, colored impurities.
-
Prevention: After purification, store the final product under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place to prevent re-oxidation.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts to expect in this synthesis?
The most common byproducts fall into three categories, summarized below.
| Byproduct Category | Specific Examples | Method of Formation | Identification |
| Isomeric Products | 2-Bromo-5-fluoro-4-methylaniline | Bromination at an alternative activated ring position. | LC-MS (same mass), NMR (different pattern) |
| Poly-brominated Products | 2,3-Dibromo-5-fluoro-4-methylaniline | Over-bromination of starting material or product. | LC-MS (mass increase of ~79 Da per Br) |
| Oxidation Products | Azo compounds, quinone-imines | Air oxidation of the aniline amino group. | Visual (color), often polar on TLC/HPLC |
| Process-Related Impurities | Unreacted Starting Material, Acetylated Precursor | Incomplete reaction or deprotection. | LC-MS, HPLC (comparison with standards) |
FAQ 2: How can I proactively minimize byproduct formation from the start?
Optimizing your reaction protocol is key. Consider these four critical factors:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂).[9] NBS generates a low concentration of Br+ in situ, which can lead to more selective and controlled reactions compared to the high reactivity of liquid bromine.
-
Solvent Choice: Using a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can sometimes improve selectivity compared to polar protic solvents like acetic acid or water.[7] Polar solvents can accelerate the reaction and may facilitate the breakup of the Br-Br bond, leading to higher reactivity and less selectivity.[7]
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below during the addition of the brominating agent. Lower temperatures slow the rate of reaction and give the desired electrophilic substitution a kinetic advantage over side reactions.
-
Amine Protection: As detailed earlier, protecting the amine as an acetamide is the most robust strategy. It moderates reactivity and provides steric hindrance to help direct the bromination.[8]
FAQ 3: What is the recommended analytical workflow for identifying an unknown impurity?
A systematic approach is essential for efficient and accurate impurity identification. This workflow is standard in the pharmaceutical industry for API development.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. ossila.com [ossila.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Analysis and Confirmation of 3-Bromo-5-fluoro-4-methylaniline
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the primary analytical techniques for the structural elucidation of 3-Bromo-5-fluoro-4-methylaniline, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative assessment of alternative methods, ensuring a comprehensive understanding for accurate and reliable characterization.
The Imperative of Structural Verification
This compound (C₇H₇BrFN) possesses a unique substitution pattern on the aniline ring, including bromine, fluorine, and methyl groups.[1] This arrangement gives rise to specific stereoelectronic properties that necessitate precise structural confirmation to avoid ambiguity with potential isomers. In drug discovery, for instance, even minor structural variations can lead to significant differences in biological activity and toxicity. Therefore, a multi-technique approach is essential for unequivocal structural assignment.
Primary Analytical Techniques for Structural Confirmation
The gold standard for the structural elucidation of small organic molecules like this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable.
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | Doublet (d) | 1H | Ar-H |
| ~6.65 | Doublet (d) | 1H | Ar-H |
| ~3.70 | Broad Singlet (br s) | 2H | -NH₂ |
| ~2.20 | Singlet (s) | 3H | -CH₃ |
Interpretation:
-
The two doublets in the aromatic region (~6.5-7.0 ppm) are indicative of two non-equivalent aromatic protons. Their splitting will be influenced by the adjacent fluorine atom, resulting in a characteristic coupling constant.
-
The broad singlet around 3.70 ppm is characteristic of the amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The singlet at approximately 2.20 ppm corresponds to the three protons of the methyl group, which has no adjacent protons to couple with.
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is unique to its electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, ¹JCF ≈ 240 Hz) | C -F |
| ~145 | C -NH₂ |
| ~125 | C -H |
| ~120 | C -H |
| ~115 (d, ²JCF ≈ 20 Hz) | C -Br |
| ~110 | C -CH₃ |
| ~15 | -C H₃ |
Interpretation:
-
The spectrum is expected to show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.
-
The carbon directly attached to the highly electronegative fluorine atom will appear at a significantly downfield chemical shift and will exhibit a large one-bond coupling constant (¹JCF).
-
The carbon attached to the bromine will also be influenced by the fluorine, showing a smaller two-bond coupling constant (²JCF).
-
The chemical shifts of the other aromatic carbons are influenced by the combination of the electron-donating amine and methyl groups and the electron-withdrawing halogen substituents.
-
The methyl carbon will appear in the upfield region, characteristic of alkyl carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Doublet | N-H stretch (primary amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| 1300-1200 | Strong | C-N stretch (aromatic amine) |
| 1200-1100 | Strong | C-F stretch |
| 700-500 | Strong | C-Br stretch |
Interpretation:
-
The presence of a primary amine is strongly indicated by the characteristic doublet in the 3400-3200 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.[2]
-
The aromatic and aliphatic C-H stretching vibrations confirm the presence of the benzene ring and the methyl group.
-
The strong absorptions corresponding to the C-F and C-Br stretches are indicative of the halogen substituents. The exact position of these bands can be influenced by the overall electronic structure of the molecule.[4]
Experimental Protocol: IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane.[5]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[5][6]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for small molecules, which involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[7]
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (203/205). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity, M⁺ and M+2.
-
Key Fragmentation Patterns:
-
Loss of H•: [M-1]⁺
-
Loss of CH₃•: [M-15]⁺
-
Loss of NH₂•: [M-16]⁺
-
Loss of Br•: [M-79/81]⁺
-
Interpretation: The mass spectrum will provide the exact molecular weight of this compound. The isotopic pattern of the molecular ion peak will confirm the presence of one bromine atom. The fragmentation pattern will provide further structural information by showing the loss of characteristic neutral fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in the ion source.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Provides the percentage composition of C, H, N. | Confirms the empirical formula. | Does not provide information on connectivity or isomerism. |
| X-ray Crystallography | Provides the exact three-dimensional structure. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule. | Simple and rapid. | Provides limited structural information; not specific for this level of detail. |
While techniques like elemental analysis can confirm the empirical formula and X-ray crystallography can provide the absolute structure, the combination of NMR, IR, and MS is generally the most practical and comprehensive approach for the routine structural confirmation of newly synthesized compounds in a research setting.
Logical Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural analysis and confirmation of this compound requires a synergistic approach utilizing NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information that, when integrated, allows for an unambiguous assignment of the molecular structure. The detailed protocols and comparative analysis presented in this guide offer a robust framework for researchers to confidently characterize this and other similar substituted aniline derivatives, ensuring the integrity and reliability of their scientific findings.
References
- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. rroij.com [rroij.com]
A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-methylaniline Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The substituted aniline core, a privileged structure in medicinal chemistry, continues to yield promising candidates across a spectrum of diseases. Within this class, halogenated fluoro-methylanilines represent a particularly intriguing, yet underexplored, chemical space. This guide provides a comprehensive comparison of the biological activities of compounds derived from the versatile building block, 3-bromo-5-fluoro-4-methylaniline, and its close structural isomers. By examining key experimental data and structure-activity relationships (SAR), we aim to illuminate the therapeutic potential of this scaffold and provide a practical framework for its application in drug discovery programs.
The Emerging Potential of Halogenated Fluoro-Methylaniline Scaffolds
The strategic placement of halogen atoms on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, while bromine offers a versatile handle for further synthetic modifications through cross-coupling reactions. The combination of these halogens on a methylaniline scaffold creates a rich platform for the development of novel therapeutics.
While direct derivatization of this compound is an area of active investigation, compelling evidence for the therapeutic potential of this structural motif can be drawn from its close isomer, 5-bromo-4-fluoro-2-methylaniline. This compound has been identified as a key intermediate in the synthesis of potent and selective activators of Sirtuin 6 (SIRT6), a lysine deacetylase that functions as a tumor suppressor.[1] This discovery underscores the value of the bromo-fluoro-methylaniline core in generating molecules with significant biological activity.
Comparative Analysis of Biological Activities
To provide a clear comparison of the potential therapeutic applications of derivatives of this compound, this section will focus on two key areas of biological activity: anticancer and antimicrobial effects. The data presented is drawn from studies on structurally related fluoroaniline derivatives, offering valuable insights into the likely bioactivities of compounds derived from the title molecule.
Anticancer Activity: A Promising Frontier
The development of novel anticancer agents is a primary focus of modern drug discovery. Fluoroaniline derivatives have shown considerable promise in this area, with several classes of compounds exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity of Fluoroaniline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Fluoro-4-morpholinoaniline | Sulfonamide Derivative (NAM-5) | MCF-7 (Breast) | 1.811 | [2] |
| MDA-MB-231 (Breast) | 2.143 | [2] | ||
| Non-sulfonamide (NAM-7) | MCF-7 (Breast) | 1.883 | [2] | |
| MDA-MB-231 (Breast) | 4.688 | [2] | ||
| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | 6.25 | [3] |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [3] | |
| Indolin-2-one | 5-Halo substituted (VIb-d) | HeLa (Cervical) | 10.64 - 13.54 | [4] |
| IMR-32 (Neuroblastoma) | 11.28 - 14.08 | [4] | ||
| MCF-7 (Breast) | 11.82 - 14.01 | [4] |
The data clearly indicates that derivatives of fluoroanilines can be potent anticancer agents. For instance, novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant anti-proliferative activity against breast cancer cell lines, with IC50 values in the low micromolar range.[2] Similarly, imamine-1,3,5-triazine derivatives have shown superior anticancer activity against triple-negative breast cancer cells when compared to the established drug, imatinib.[3] The inhibitory concentrations of these compounds highlight the potential for developing highly effective cancer therapeutics from the fluoroaniline scaffold.
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Fluoroaniline derivatives have also been investigated for their potential as antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Aniline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 50 | [5] |
| Vibrio parahaemolyticus | 50 | [5] | |
| Vibrio vulnificus | 75 | [5] | |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 100 | [5] |
| Vibrio parahaemolyticus | 100 | [5] | |
| Vibrio vulnificus | 50 | [5] | |
| 3,5-dibromoaniline | Vibrio harveyi | 100 | [5] |
| Vibrio parahaemolyticus | 100 | [5] |
Studies on a panel of 68 aniline derivatives against Vibrio species have identified several compounds with significant antibacterial and antibiofilm activity.[5] Notably, trifluoromethylaniline derivatives demonstrated potent inhibition of bacterial growth at concentrations as low as 50 µg/mL. These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific integrity and reproducibility, the following section details the step-by-step methodologies for key experiments used to evaluate the biological activity of fluoroaniline derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is based on the methodology described for the evaluation of indolin-2-one derivatives.[4]
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, IMR-32, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (typically ranging from 1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Hypothesized pathway for tumor suppression via SIRT6 activation.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a promising starting point for the development of novel therapeutic agents. The data from related fluoroaniline derivatives strongly suggest potential for significant anticancer and antimicrobial activities. The versatile chemistry of this scaffold, particularly the presence of both bromine and fluorine, allows for extensive synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic derivatization of this compound and the comprehensive biological evaluation of the resulting compounds. High-throughput screening against diverse cancer cell lines and a broad panel of pathogenic microbes will be crucial in identifying lead compounds. Further mechanistic studies, including target identification and validation, will be necessary to fully elucidate the therapeutic potential of this exciting class of molecules. By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics derived from this versatile chemical scaffold.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Spectroscopic Guide to Differentiating 3-Bromo-5-fluoro-4-methylaniline Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical step that dictates the efficacy, safety, and patentability of a molecule. Isomers of substituted anilines, such as 3-Bromo-5-fluoro-4-methylaniline, are foundational building blocks in the development of a wide range of therapeutics. However, even minor positional changes of substituents on the aromatic ring can drastically alter a compound's biological activity and toxicological profile. Consequently, unambiguous structural elucidation is paramount.
This guide offers a comprehensive spectroscopic comparison of this compound and its closely related isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides researchers, scientists, and drug development professionals with the analytical tools to confidently distinguish between these structurally similar compounds. The insights provided herein are grounded in established spectroscopic principles and supported by available experimental data for analogous structures, offering a robust framework for isomer differentiation.
The Challenge of Isomeric Differentiation
Constitutional isomers of this compound, such as 3-Bromo-4-methylaniline and 4-Bromo-3-fluoro-2-methylaniline, share the same molecular formula (C₇H₇BrFN) and, therefore, the same nominal mass. This similarity presents a significant analytical challenge, rendering simple mass determination insufficient for conclusive identification. Advanced spectroscopic techniques are essential to probe the unique electronic and vibrational environments of each isomer, which are dictated by the specific arrangement of the bromo, fluoro, methyl, and amino groups on the aniline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). The chemical shifts (δ), coupling constants (J), and splitting patterns in NMR spectra are exquisitely sensitive to the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents.
¹H NMR Spectroscopy
The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum is particularly informative. The number of signals, their splitting patterns, and their integration values reveal the substitution pattern of the benzene ring.
Key Predictive Insights for ¹H NMR:
-
Number of Aromatic Signals: The symmetry of the molecule determines the number of distinct proton signals. For instance, a more symmetric isomer will exhibit fewer signals than a less symmetric one.
-
Chemical Shifts: The electron-donating amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃) will shield aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing halogens (-Br and -F) will deshield aromatic protons, shifting them downfield (to higher ppm values). The magnitude of these shifts is position-dependent (ortho, meta, para).
-
Coupling Constants: The magnitude of the coupling constant (J) between adjacent protons provides information about their relative positions. Ortho coupling (³JHH) is typically the largest (7-10 Hz), followed by meta coupling (⁴JHH, 2-3 Hz), and para coupling (⁵JHH, 0-1 Hz). Fluorine-proton coupling (JHF) is also a key diagnostic tool, with the magnitude varying depending on the number of bonds separating the nuclei (ortho > meta > para).
Comparative ¹H NMR Data:
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | -CH₃ Shift (δ, ppm) | -NH₂ Shift (δ, ppm) |
| This compound (Predicted) | Two singlets or two narrow doublets in the aromatic region. | ~2.2-2.4 | ~3.5-4.5 (broad) |
| 3-Bromo-4-methylaniline | H-2: ~7.0 (d), H-5: ~6.6 (dd), H-6: ~6.8 (d) | ~2.2 | ~3.6 (broad s) |
| 4-Bromo-3-fluoro-2-methylaniline (Predicted) | Two doublets of doublets or a doublet and a triplet in the aromatic region. | ~2.1-2.3 | ~3.7-4.7 (broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons (typically 100-160 ppm) are highly sensitive to the electronic nature of the directly attached and neighboring substituents.
Key Predictive Insights for ¹³C NMR:
-
Number of Signals: As with ¹H NMR, the number of signals reflects the molecule's symmetry.
-
Chemical Shifts: The carbon directly attached to the amino group (C-N) will be significantly shielded. Carbons bonded to halogens (C-Br, C-F) will be deshielded, with the C-F bond showing a characteristic large one-bond coupling constant (¹JCF). The methyl carbon will appear in the aliphatic region (~15-25 ppm).
-
Carbon-Fluorine Coupling: The presence of fluorine will lead to through-bond coupling with carbon atoms, resulting in splitting of the carbon signals. The magnitude of the C-F coupling constant is a powerful diagnostic tool for determining the position of the fluorine atom relative to each carbon.
Comparative ¹³C NMR Data:
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | -CH₃ Shift (δ, ppm) |
| This compound (Predicted) | Expect 6 distinct aromatic signals, with C-F showing a large ¹JCF coupling. | ~18-22 |
| 3-Bromo-4-methylaniline | ~110.1, 115.0, 128.9, 131.8, 132.2, 144.5 | ~22.3 |
| 4-Bromo-3-fluoro-2-methylaniline (Predicted) | Expect 6 distinct aromatic signals, with C-F showing a large ¹JCF coupling. | ~14-18 |
Note: Predicted values are based on established substituent effects. Experimental data for 3-Bromo-4-methylaniline is available in public databases such as the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Key Diagnostic IR Absorptions:
-
N-H Stretching: Primary amines (-NH₂) exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.
-
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) appears just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ range.
-
C-X Stretching (Halogens): The C-Br and C-F stretching vibrations occur in the fingerprint region (below 1500 cm⁻¹). The C-F stretch is typically stronger and at a higher frequency (1000-1400 cm⁻¹) than the C-Br stretch (500-600 cm⁻¹).
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 680-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.
Comparative IR Data:
| Isomer | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400, ~3300 | >3000 | <3000 | ~1600, ~1500 | ~1200-1300 | ~550-650 |
| 3-Bromo-4-methylaniline | ~3470, ~3380 | ~3030 | ~2920 | ~1620, ~1500 | N/A | ~600 |
| 4-Bromo-3-fluoro-2-methylaniline (Predicted) | ~3410, ~3320 | >3000 | <3000 | ~1610, ~1510 | ~1250-1350 | ~570-670 |
Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Key Diagnostic Features in Mass Spectra:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic M⁺ and M+2 doublet with nearly equal intensities.
-
Fragmentation Patterns: The fragmentation of the molecular ion is not random and is dictated by the stability of the resulting fragments. Common fragmentation pathways for anilines include the loss of a hydrogen atom, the loss of the amino group, and cleavage of the bonds adjacent to the aromatic ring. The presence of the methyl group can lead to the formation of a stable tropylium ion (m/z 91). The loss of bromine and fluorine atoms or HBr and HF are also possible fragmentation pathways.
Comparative Mass Spectrometry Data:
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 203/205 (M⁺/M+2) | Loss of Br, loss of CH₃, formation of benzylic cations. |
| 3-Bromo-4-methylaniline | 185/187 (M⁺/M+2) | 106 (M-Br), 91 (tropylium ion). |
| 4-Bromo-3-fluoro-2-methylaniline | 203/205 (M⁺/M+2) | Loss of Br, loss of F, potential rearrangement fragments. |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: For Electron Ionization (EI) MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Spectrometer Parameters
-
¹H NMR: A 400 MHz or higher field spectrometer is recommended. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and acquiring at least 16 scans for good signal-to-noise.
-
¹³C NMR: A 100 MHz or higher frequency is appropriate. Proton decoupling is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are often necessary due to the lower natural abundance of ¹³C.
-
FTIR: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
EI-MS: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300.
Logical Workflow for Isomer Differentiation
A Senior Application Scientist's Guide to the Validation of 3-Bromo-5-fluoro-4-methylaniline Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex pharmaceutical compounds, the structural integrity of building blocks like 3-Bromo-5-fluoro-4-methylaniline is paramount. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, a critical intermediate in medicinal chemistry. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating analytical system. This guide will also present a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) to highlight the strengths and limitations of each technique for this specific application.
The Criticality of Purity for this compound
This compound (C₇H₇BrFN, Molar Mass: 204.04 g/mol ) is a substituted aniline derivative frequently employed in the synthesis of bioactive molecules.[1] The presence of bromine, fluorine, and a methyl group on the aniline ring provides multiple points for synthetic modification. However, impurities arising from its synthesis can lead to unwanted side reactions, the formation of toxic byproducts, and ultimately, compromise the efficacy and safety of the final drug substance. Potential impurities could include regioisomers, starting materials, or byproducts from incomplete reactions. Therefore, a validated, reliable analytical method to assess its purity is not just a quality control measure but a fundamental necessity for successful drug discovery and development.
Designing a Robust HPLC Method for a Halogenated Aniline
The polarity and potential for ion-exchange interactions of the amine group in this compound, along with its UV-active aromatic ring, make reversed-phase HPLC with UV detection an ideal analytical choice.
Rationale for Method Parameters
Our objective is to develop a method that provides a sharp, symmetrical peak for the main component, well-separated from any potential impurities.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and a logical starting point. The nonpolar stationary phase will interact with the aromatic ring of the analyte. A column with end-capping is preferred to minimize peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica support.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is chosen to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.
-
Aqueous Phase: A phosphate buffer at a pH of around 7 is selected to maintain the aniline in its neutral form, which generally results in better peak shape on a C18 column.
-
Organic Phase: Acetonitrile is chosen over methanol due to its lower viscosity and stronger elution strength, often leading to sharper peaks and shorter run times.
-
-
Detection: The aromatic nature of this compound suggests strong UV absorbance. A photodiode array (PDA) detector is employed to monitor the elution at multiple wavelengths, which aids in peak purity assessment and method development. The optimal detection wavelength will be determined by acquiring the UV spectrum of the analyte.
The Cornerstone of Trustworthiness: Method Validation Based on ICH Q2(R1)
For an analytical method to be considered reliable, it must undergo a rigorous validation process. We will follow the internationally recognized ICH Q2(R1) guidelines for the validation of analytical procedures.[2][3][4]
Validation Parameters and Experimental Design
The following parameters will be assessed to ensure the method is fit for its intended purpose:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols
HPLC Method Protocol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B in 10 minutes, hold at 90% B for 2 minutes, return to 50% B in 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
Validation Workflow
Caption: Workflow for the validation of the HPLC method for this compound.
Comparative Analysis: HPLC vs. GC-MS
To provide a comprehensive guide, we compare the validated HPLC method with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Method Protocol
| Parameter | Condition |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
Performance Comparison
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution | May require derivatization for polar analytes |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Moderate | High |
| Impurity Identification | Tentative, based on UV and retention time | Confident, based on fragmentation patterns |
| Robustness | Generally high | Can be affected by non-volatile matrix components |
| Cost | Lower | Higher |
Analysis of the Comparison:
For routine purity analysis where the potential impurities are known and chromatographically resolved, HPLC-UV is a robust, cost-effective, and high-throughput method. However, for impurity profiling and identification of unknown impurities, the structural information provided by the mass spectrometric detector in GC-MS is invaluable. While aniline derivatives can be analyzed directly by GC, derivatization is sometimes employed to improve peak shape and thermal stability.[5]
Hypothetical Validation Data
The following tables present hypothetical data that would be generated during the validation process, with acceptance criteria based on ICH guidelines.
Linearity
| Concentration (µg/mL) | Peak Area |
| 5 | 15023 |
| 10 | 30150 |
| 25 | 75345 |
| 50 | 150890 |
| 100 | 301560 |
| 150 | 452340 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.1 | 99.3 |
| Acceptance Criteria | 98.0 - 102.0% |
Precision (Repeatability)
| Injection | Peak Area |
| 1 | 301560 |
| 2 | 302100 |
| 3 | 301850 |
| 4 | 301400 |
| 5 | 302300 |
| 6 | 301950 |
| Mean | 301860 |
| Standard Deviation | 335.4 |
| RSD (%) | 0.11% |
| Acceptance Criteria |
The Logic of a Self-Validating System
A well-designed validation protocol is a self-validating system. Each parameter builds upon the others to create a comprehensive picture of the method's performance.
Caption: The interconnectedness of validation parameters leading to a reliable analytical method.
Conclusion
The validation of an analytical method for determining the purity of a critical raw material like this compound is a non-negotiable aspect of pharmaceutical development. This guide has provided a detailed, scientifically-grounded framework for developing and validating a robust HPLC method. By understanding the "why" behind each step and adhering to the principles of scientific integrity as outlined in the ICH Q2(R1) guidelines, researchers can have full confidence in the quality of their starting materials. The comparative analysis with GC-MS further empowers scientists to choose the most appropriate analytical tool for their specific needs, whether it be routine quality control or in-depth impurity profiling. A rigorously validated analytical method is not just a regulatory requirement; it is a commitment to quality and the foundation of sound scientific research.
References
A Strategic Guide for Synthetic Chemists: 3-Bromo-5-fluoro-4-methylaniline vs. 3,5-dibromo-4-methylaniline
In the precise and demanding fields of pharmaceutical and materials science, the choice of a starting material is a critical decision that profoundly influences the efficiency, selectivity, and ultimate success of a synthetic pathway. Halogenated anilines are foundational building blocks, prized for their versatility as precursors in a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions. This guide provides a detailed, evidence-based comparison of two such building blocks: 3-Bromo-5-fluoro-4-methylaniline and 3,5-dibromo-4-methylaniline. We will dissect their structural nuances, compare their reactivity profiles with supporting data, and outline the strategic implications for their use in complex molecule synthesis.
A Comparative Overview: Physicochemical Properties
The fundamental difference between these two molecules lies at the C5 position of the aniline ring—a fluorine atom versus a second bromine atom. This single atomic substitution creates significant distinctions in their electronic properties, steric profiles, and, consequently, their chemical behavior.
| Property | This compound | 3,5-dibromo-4-methylaniline |
| Molecular Formula | C₇H₇BrFN | C₇H₇Br₂N |
| Molecular Weight | 204.04 g/mol [1] | 264.95 g/mol [2][3] |
| Appearance | Off-white to light brown solid | Light-brown crystalline solid[4] |
| Melting Point | 86-90 °C[5] | 90-94 °C[3] |
| Reactivity Handles | 1x C-Br, 1x C-F, 1x -NH₂ | 2x C-Br, 1x -NH₂ |
| Key Electronic Feature | Strong inductive withdrawal by Fluorine | Moderate inductive withdrawal by Bromine |
The presence of fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the aromatic ring.[6] This effect modulates the basicity of the aniline nitrogen and influences the reactivity of the entire molecule.[7] In contrast, while bromine is also electronegative, its inductive effect is less pronounced than that of fluorine.[8]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true strategic value of these anilines is realized in their application as substrates for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation. The differential reactivity of the carbon-halogen bonds is the key to their distinct synthetic utility.
The general reactivity trend for aryl halides in the rate-determining oxidative addition step of these reactions is C-I > C-Br > C-Cl >> C-F.[9] The carbon-fluorine bond is exceptionally strong and generally considered inert under typical palladium-catalyzed cross-coupling conditions that readily cleave C-Br bonds.[10] This difference is the foundation for the selective chemistry achievable with this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[11] The choice between the two aniline derivatives dictates the synthetic strategy and outcome.
-
3,5-dibromo-4-methylaniline : This substrate offers two reactive C-Br sites. While this presents an opportunity for double coupling to form a terphenyl-like structure, achieving selective mono-arylation can be challenging and often requires careful control of stoichiometry and reaction conditions to avoid mixtures of mono- and di-substituted products. It is, however, an excellent starting point for creating symmetrical molecules or for sequential, divergent synthesis where two different aryl groups are introduced in separate steps.[12]
-
This compound : This molecule is engineered for selectivity. The significant difference in reactivity between the C-Br and C-F bonds allows for a clean, regioselective Suzuki-Miyaura coupling exclusively at the C-Br position. This provides a direct route to mono-arylated, fluorinated aniline derivatives, leaving the fluorine atom untouched for its potential benefits in the final product or for subsequent, more forcing, transformations.
Experimental Protocol: Selective Mono-arylation via Suzuki-Miyaura Coupling
-
In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-fluoro-4-methylaniline.
References
- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-methylaniline | C7H7Br2N | CID 7015779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-二溴-4-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dibromo-4-methylaniline (CAS 13194-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. ossila.com [ossila.com]
- 6. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromo- versus Chloroanilines in Cross-Coupling Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, palladium-catalyzed cross-coupling reactions are an indispensable tool.[1] Halogenated anilines are pivotal building blocks, offering versatile handles for constructing carbon-carbon and carbon-nitrogen bonds.[2] The choice of the halogen substituent—bromine versus chlorine—profoundly influences the reactivity of the aniline derivative, dictating the necessary reaction conditions and the feasibility of selective transformations. This guide provides an objective, in-depth comparison of the performance of bromoanilines and chloroanilines in key cross-coupling reactions, supported by mechanistic insights and experimental data.
The Fundamental Divide: C-Br vs. C-Cl Bond Reactivity
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is primarily rooted in the differences in carbon-halogen (C-X) bond strength and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][3] Less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276[3][4] |
| C-Cl | ~339[3][4] |
Oxidative Addition: This crucial step involves the insertion of the palladium catalyst into the C-X bond. The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] This is attributed to the greater polarizability of the C-Br bond, which facilitates interaction with the electron-rich palladium(0) center.[1] While retarded oxidative addition is a primary reason for the lower reactivity of aryl chlorides, other factors, such as the stability of palladium intermediates, can also play a significant role.[5][6] The mechanism of oxidative addition itself can be complex, with possibilities including a three-centered concerted mechanism or a nucleophilic displacement pathway, influenced by ligands and substrate electronics.[7]
The following diagram illustrates the pivotal role of oxidative addition in a generalized cross-coupling cycle.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The inherent reactivity difference between bromo- and chloroanilines manifests clearly in the conditions required for successful transformations in widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.[8][9] The higher reactivity of bromoanilines often permits the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[2]
General Trend: For a given aniline, the bromo-substituted version will typically provide a higher yield in a shorter time or at a lower temperature than the chloro-substituted analog. Activating chloroanilines often requires more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.
Comparative Experimental Data (Illustrative)
| Aniline Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane, 80 °C, 4h | 95 | [Generic Data] |
| 4-Chloroaniline | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane, 110 °C, 18h | 88 | [Generic Data] |
| 2-Bromoaniline | (4-Methoxyphenyl)boronic acid | CataCXium A palladacycle, K₃PO₄ | 2-MeTHF, 100 °C | 97 | [10] |
| 2-Chloroaniline | Arylboronic Acid | Pd₂(dba)₃, XPhos, K₃PO₄ | t-BuOH, 100 °C | 75-90 | [Generic Data] |
*Generic data compiled to illustrate trends.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
The flask is sealed, and the reaction mixture is stirred vigorously and heated to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12] The reaction couples an aryl halide with a primary or secondary amine.[13] Similar to the Suzuki coupling, bromoanilines are generally more reactive substrates than chloroanilines. The development of sterically hindered and electron-rich phosphine ligands by Buchwald and Hartwig was crucial for extending the reaction's scope to include the less reactive aryl chlorides.[11][14]
General Trend: Coupling reactions with chloroanilines often necessitate the use of more sophisticated, bulky phosphine ligands (e.g., Josiphos, BrettPhos) and stronger bases (e.g., LiHMDS, NaOtBu) at elevated temperatures compared to the conditions required for bromoanilines.
Comparative Experimental Data (Illustrative)
| Aniline Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Aniline | Pd(OAc)₂, XPhos, NaOtBu | Toluene, 100 °C, 12h | 92 | [2] |
| 4-Chloroaniline | Aniline | Pd₂(dba)₃, BrettPhos, NaOtBu | Toluene, 110 °C, 24h | 85 | [Generic Data] |
| 2-Bromo-6-chloroquinoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80 °C | 95 (at Br) | [15] |
*Generic data compiled to illustrate trends.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroaniline
This protocol highlights the use of a more advanced ligand system required for less reactive aryl chlorides.
-
In a glovebox, add palladium(II) acetate (0.01 mmol, 1 mol%), a bulky phosphine ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.
-
Add 4-chloroaniline (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Add 5 mL of anhydrous toluene or dioxane.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is stirred vigorously and heated to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[16][17] Historically, this reaction was most efficient with aryl iodides and bromides.[18] While the coupling of chloroanilines is feasible, it generally requires higher temperatures, higher catalyst loadings, or the use of highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or phosphine-free palladium complexes.[17][19]
General Trend: Bromoanilines undergo Heck coupling under more moderate conditions than chloroanilines. The latter often require temperatures exceeding 120 °C and specialized catalyst systems to achieve comparable yields.[19]
Figure 2. Decision workflow for halide selection in cross-coupling reactions.
Strategic Advantage: Chemoselectivity
The distinct reactivity profile of C-Br and C-Cl bonds can be exploited for sequential functionalization in polyhalogenated aniline systems.[2] A more reactive bromo-substituent can be selectively coupled while leaving a less reactive chloro-substituent intact for a subsequent transformation.[2][20] This strategy is highly valuable in building molecular complexity in a controlled, stepwise manner. For example, in a molecule like 2-bromo-3-chloroaniline, the bromine atom can be selectively targeted in a Suzuki or Buchwald-Hartwig reaction under conditions that do not activate the C-Cl bond.[20]
Conclusion: A Trade-off Between Reactivity and Economics
The choice between a bromo- or chloroaniline in a cross-coupling reaction represents a classic trade-off between reactivity and substrate cost/availability. Bromoanilines are inherently more reactive, often leading to higher yields under milder conditions with simpler catalyst systems.[1] However, chloroanilines are typically less expensive and more widely available, making them highly desirable for large-scale synthesis.[5] The continuous evolution of catalyst technology, particularly the development of highly active, bulky, and electron-rich ligands, has significantly bridged the reactivity gap, making chloroanilines viable and often preferred substrates in industrial and pharmaceutical development.[1] A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency, cost-effectiveness, and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck Reaction—State of the Art [mdpi.com]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
The Pivotal Role of 3-Bromo-5-fluoro-4-methylaniline Derivatives in Oncology: A Comparative Guide to MEK Inhibitor Efficacy
For Immediate Release to the Scientific Community
In the landscape of targeted cancer therapy, the strategic synthesis of drug candidates from versatile chemical scaffolds is paramount. This guide provides an in-depth comparative analysis of the efficacy of potent MEK inhibitors, with a focus on Trametinib, a key therapeutic agent whose synthetic precursors share structural similarities with 3-Bromo-5-fluoro-4-methylaniline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of preclinical and clinical data, synthesis rationale, and a head-to-head comparison with other leading MEK inhibitors: Cobimetinib, Binimetinib, and Selumetinib.
Introduction: The Significance of the RAS/RAF/MEK/ERK Pathway and the Rise of MEK Inhibitors
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that governs cell proliferation, differentiation, and survival.[1] Its aberrant activation, frequently driven by mutations in BRAF and RAS genes, is a hallmark of numerous cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[2] This has established the components of this pathway, particularly the mitogen-activated protein kinase (MEK) enzymes (MEK1 and MEK2), as prime targets for therapeutic intervention.
The development of selective MEK inhibitors has revolutionized the treatment paradigm for many of these malignancies. These agents are allosteric inhibitors, binding to a pocket adjacent to the ATP-binding site of MEK1/2, thereby preventing the phosphorylation and activation of their downstream effector, ERK.[3][4] This guide will dissect the efficacy of Trametinib and its main competitors, providing the scientific community with a robust comparative framework.
Trametinib: A Case Study in Rational Drug Design and Synthesis
Trametinib (Mekinist®) is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2.[5] Its synthesis, while not directly starting from this compound, involves analogous chemical transformations that highlight the importance of substituted anilines in constructing complex bioactive molecules. Understanding the synthetic route provides insight into the deliberate chemical modifications that enhance potency and selectivity.
Conceptual Synthesis of a Trametinib Analog from a Substituted Aniline Precursor
The synthesis of Trametinib and related compounds often involves the coupling of a substituted aniline with a reactive heterocyclic core. The presence of halogen atoms, such as bromine and fluorine, on the aniline ring is crucial for several reasons:
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can enhance the acidity of adjacent protons and influence the regioselectivity of subsequent reactions.
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, thereby increasing the drug's half-life.
-
Binding Affinity: Halogen bonds can contribute to the overall binding affinity of the inhibitor to the target protein.
-
Synthetic Handles: Bromine serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
Experimental Protocol: Illustrative Synthesis of a Key Intermediate
This generalized protocol illustrates the coupling of a substituted aniline to a pyrimidine core, a common strategy in the synthesis of kinase inhibitors.
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the substituted aniline (1.0 eq) and a di-chloropyrimidine derivative (1.1 eq) in an appropriate solvent such as 1,4-dioxane.
-
Catalysis: Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Base: Add a non-nucleophilic base, such as cesium carbonate (Cs2CO3, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Diagram: Generalized Synthetic Workflow
Caption: Conceptual workflow for the synthesis of a MEK inhibitor.
Comparative Efficacy of MEK Inhibitors
A direct comparison of the preclinical and clinical efficacy of Trametinib, Cobimetinib, Binimetinib, and Selumetinib is essential for informed drug development and clinical decision-making.
Preclinical Potency: A Head-to-Head Look at In Vitro Activity
The in vitro potency of these MEK inhibitors is typically assessed through biochemical assays (measuring direct inhibition of MEK1/2 kinase activity) and cellular assays (measuring the inhibition of cell proliferation). The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for comparison.
| Drug | Target | IC50 (nM) (Cell-free) | Cell Line (Mutation) | IC50 (nM) (Cell Proliferation) | Reference |
| Trametinib | MEK1/2 | 0.92 / 1.8 | HT-29 (BRAF V600E) | 0.48 | [6] |
| COLO205 (BRAF V600E) | 0.52 | [6] | |||
| Cobimetinib | MEK1 | 4.2 | A375 (BRAF V600E) | 2.8 | [1] |
| WM-266-4 (BRAF V600D) | 20 | [1] | |||
| Binimetinib | MEK1/2 | 12 | A375 (BRAF V600E) | 30-250 | [7] |
| SKMEL28 (BRAF V600E) | 30-250 | [7] | |||
| Selumetinib | MEK1/2 | ~14 | A375 (BRAF V600E) | 100 | [1] |
| WM-266-4 (BRAF V600D) | >1000 | [1] |
Preclinical studies suggest that Trametinib is a highly potent MEK inhibitor, often exhibiting lower IC50 values compared to its counterparts in various cancer cell lines.[6] A direct preclinical comparison in melanoma cell lines indicated that Trametinib was the most effective MEK inhibitor when combined with a BRAF inhibitor, followed by Cobimetinib, with Binimetinib showing the lowest in vitro anti-tumor efficacy in that specific study.[8]
Clinical Efficacy: A Review of Pivotal Trial Data
The clinical efficacy of these MEK inhibitors, often in combination with BRAF inhibitors for BRAF-mutant melanoma, has been established in several large-scale clinical trials. Key endpoints in these trials include Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).
| Drug Combination | Trial Name | Median PFS | Median OS | ORR | Reference |
| Dabrafenib + Trametinib | COMBI-d & COMBI-v (pooled) | 11.1 months | 25.6 months | 69% | [9] |
| Vemurafenib + Cobimetinib | coBRIM | 12.6 months | 22.5 months | 70% | [10][11] |
| Encorafenib + Binimetinib | COLUMBUS | 14.9 months | 33.6 months | 64% | [12][13] |
| Selumetinib (monotherapy) | SPRINT (pediatric NF1) | N/A | N/A | 68% (Partial Response) | [2][14] |
While direct head-to-head clinical trials comparing these combinations are limited, network meta-analyses suggest that the combination of a BRAF and a MEK inhibitor provides a significant survival advantage in advanced melanoma.[13][15] Selumetinib has shown remarkable efficacy in a different context, leading to its approval for pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas.[2][14]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The differences in efficacy among these MEK inhibitors can be attributed to subtle variations in their chemical structures, which influence their binding to the allosteric pocket of MEK1/2.
Diagram: MEK Inhibition in the MAPK Pathway
Caption: The inhibitory action of MEK inhibitors on the MAPK pathway.
The binding of these inhibitors induces a conformational change in the MEK protein, locking it in an inactive state.[3] For instance, the interaction of Trametinib with the MEK-KSR (Kinase Suppressor of Ras) complex remodels the allosteric binding pocket, which can impact drug residence time and efficacy.[16] The specific interactions of each inhibitor with key residues in the allosteric site, such as Ser212 and Lys97, are critical for their inhibitory activity.[17]
Conclusion and Future Directions
The synthesis of drug candidates from halogenated anilines, exemplified by the development of Trametinib, has yielded a powerful class of MEK inhibitors that have transformed the treatment of various cancers. While Trametinib demonstrates exceptional potency in preclinical models, the clinical efficacy of the approved BRAF/MEK inhibitor combinations appears broadly similar, with the choice of therapy often guided by the specific clinical context and tolerability profiles.
Future research will likely focus on the development of next-generation MEK inhibitors with improved properties, such as the ability to overcome resistance mechanisms and novel combination strategies. A deeper understanding of the structural biology of MEK and its interactions with inhibitors will continue to drive the rational design of more effective and safer cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - Muñoz-Couselo - Annals of Translational Medicine [atm.amegroups.org]
- 11. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Comparative efficacy and safety of combination therapies for advanced melanoma: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Therapeutic efficacy of combined BRAF and MEK inhibition in metastatic melanoma: a comprehensive network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5-fluoro-4-methylaniline
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedure-driven protocol for the proper disposal of 3-Bromo-5-fluoro-4-methylaniline, a halogenated aromatic amine. The procedures outlined here are grounded in regulatory compliance and best practices, explaining the scientific rationale behind each critical step.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a substituted aniline, a class of compounds known for potential toxicity.[1] The presence of bromine and fluorine atoms places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations due to their environmental persistence and the potential for forming hazardous byproducts during improper treatment.[2][3]
A thorough risk assessment begins with understanding its inherent hazards, which dictate all handling and disposal protocols.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity | H302: Harmful if swallowed.[4] |
| Acute Toxicity | H312: Harmful in contact with skin.[5] |
| Acute Toxicity | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[5] |
The primary takeaway from this hazard profile is that the compound must be handled with stringent controls to prevent personal exposure and environmental release at every stage, from initial use to final disposal.
Pre-Disposal Operations: The Critical Steps of Handling and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and rigorous waste segregation.
Step-by-Step Handling and Collection Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[5][6]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect gloves before use), and tightly fitting safety goggles.[5][7] Most aromatic amines can be readily absorbed through the skin, making glove integrity essential.[1]
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels from spills), directly into a designated hazardous waste container.
-
Do not mix this waste with other waste streams at the point of generation.
-
-
Containerization : The waste container must be:
-
Labeling : Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Ensure all components of a mixture are listed. This labeling is a federal requirement and crucial for the safety of all personnel handling the waste.[8]
The Cornerstone of Compliance: Waste Segregation
The single most important procedural step is the segregation of this compound as a Halogenated Organic Waste .[2]
Causality: Halogenated organic compounds cannot be disposed of with non-halogenated organic waste. The reason is that their destruction requires specific, high-temperature incineration conditions to prevent the formation of highly toxic and persistent byproducts such as dioxins, furans, and acidic gases (hydrobromic and hydrofluoric acid).[3][9][10] Mixing them contaminates the entire non-halogenated waste stream, escalating disposal costs and regulatory complexity.
The Disposal Pathway: A Decision Workflow
The following workflow illustrates the mandatory decision and action pathway for managing waste containing this compound.
Caption: Decision workflow for proper disposal.
Primary Disposal Method: High-Temperature Incineration
The only environmentally sound and regulatory-compliant method for disposing of this compound is through incineration at a licensed hazardous waste treatment facility.[11][12]
-
Mechanism of Action : As a halogenated aromatic amine, this compound must be destroyed in a chemical incinerator equipped with an afterburner and a scrubber system.[11] Regulations for waste containing over 1% halogenated organic substances mandate a temperature of at least 1100°C (2012°F).[9] This extreme temperature ensures the complete destruction of the parent molecule, while the afterburner and scrubber systems are essential for neutralizing the resulting hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, preventing their release into the atmosphere.[13]
Prohibited Disposal Methods
-
DO NOT Landfill : Land disposal of halogenated organic compounds is strictly regulated and generally prohibited.[14] These chemicals can be mobile in landfill leachate, posing a significant risk of groundwater contamination.[3][15]
-
DO NOT Dispose Down the Drain : This compound is suspected to be persistent in the environment and toxic to aquatic life.[11][16] Sewer disposal is illegal and environmentally irresponsible.
-
DO NOT Attempt In-Lab Neutralization : While some simple amines can be neutralized with acids, the stability of the aromatic ring and the carbon-halogen bonds in this molecule make such a procedure ineffective and unsafe for a standard laboratory setting. Advanced chemical dechlorination is an industrial process and not a viable lab-scale disposal method.[17]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : Remove all sources of ignition.[11]
-
Ventilate : Increase ventilation in the area.
-
Don PPE : Before cleaning, don the appropriate PPE: respiratory protection, chemical-resistant gloves, splash goggles, and a lab coat.[4]
-
Contain the Spill : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][11]
-
Collect Residue : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][18] All materials used for cleanup must be disposed of as halogenated organic waste.
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[4]
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bucknell.edu [bucknell.edu]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. epa.gov [epa.gov]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. echemi.com [echemi.com]
- 13. zeeco.com [zeeco.com]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. epa.gov [epa.gov]
- 16. international.skcinc.com [international.skcinc.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-5-fluoro-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The synthesis and handling of novel compounds, such as 3-Bromo-5-fluoro-4-methylaniline (CAS No. 207110-35-8), demand a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the chemical's specific hazard profile and established safety science. Here, we explain not just what to use, but why you're using it, ensuring each procedural step is a self-validating component of a comprehensive safety system.
Hazard Profile: Understanding the Adversary
This compound is a halogenated aromatic amine. This chemical class is associated with significant health hazards. The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for our protective strategy.[1]
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The aniline substructure, in particular, is known for systemic toxicity and the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Therefore, our PPE strategy must create an impermeable barrier against these entry points.
The Core of Protection: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Control: All handling of this compound, from weighing the solid to its use in a reaction, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard.[2]
-
Administrative Control: Establish a designated area for working with this compound. This area should be clearly marked with appropriate hazard warnings.[3] All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be deliberate and based on the specific hazards of this compound. A one-size-fits-all approach is insufficient.
Data-Driven Glove Selection
The most common point of failure in laboratory PPE is inadequate hand protection. Standard nitrile gloves, while ubiquitous, offer poor resistance to many halogenated and aromatic compounds.[2][3] Research has shown that nitrile gloves can have breakthrough times of less than one hour when exposed to chlorinated aromatic compounds.[4]
| Glove Material | Breakthrough Time (Aromatic/Halogenated Hydrocarbons) | Recommendation for this compound | Rationale & Causality |
| Nitrile | < 60 minutes[4] | Splash Protection ONLY. Not for immersion or extended contact. | Nitrile is susceptible to degradation and permeation by aromatic and halogenated molecules. Use for incidental contact, and immediately replace if contaminated. |
| Viton® | > 4 hours (No permeation detected)[4] | Recommended for direct handling and prolonged operations. | The fluoroelastomer composition of Viton® provides excellent resistance to chlorinated and aromatic solvents, preventing molecular transport through the glove material.[4] |
| Norfoil® (Silver Shield®) | > 4 hours | Highly Recommended. Can be used alone or as an under-glove. | This lightweight, flexible laminate resists permeation from the widest range of toxic and hazardous chemicals, including aromatics and chlorinated compounds.[5][6][7] |
Operational Protocol for Hand Protection:
-
For tasks involving potential immersion or significant contact, wear a Viton® or Norfoil® glove.
-
For tasks with only incidental splash risk, double-gloving with two pairs of nitrile gloves is an acceptable minimum, with the understanding that gloves must be changed immediately upon any known contact.
-
Inspect gloves for any signs of degradation, discoloration, or puncture before each use.
-
After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste stream.
-
Always wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Given the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Splash Hazard: When handling solutions or transferring the solid where dust may be generated, upgrade to chemical splash goggles.
-
High-Risk Operations: For larger quantities (>50g) or procedures with a significant splash or aerosolization risk, a full-face shield must be worn in addition to chemical splash goggles.[5]
Protective Clothing
A standard cotton lab coat is insufficient. A chemically-resistant lab coat or apron made from materials like polyethylene-coated polypropylene should be worn over personal clothing. Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Protection
Work within a chemical fume hood should preclude the need for respiratory protection. However, in the event of a significant spill or failure of engineering controls, respiratory protection is critical. A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement.[8] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[6] All respirator use must be in accordance with a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[1]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response
-
Small Spill (<100 mL, contained in fume hood):
-
Ensure appropriate PPE is worn, including Viton® or Norfoil® gloves.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[10][11]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
-
Large Spill (>100 mL or outside of fume hood):
-
Evacuate the laboratory immediately and alert others in the area.
-
If safe to do so, turn off ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line and report the spill. Do not attempt to clean it up yourself.[3]
-
Waste Disposal
As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: All waste streams (solid and liquid) containing this compound must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[10] Never mix halogenated waste with non-halogenated organic waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").
-
EPA Waste Codes: While specific waste codes are assigned by the generator based on the process, this waste will likely fall under the "F-list" for spent halogenated solvents (if used as such) or be classified based on its characteristics (Toxicity).[12] Consult your institution's EHS department for the precise codes to use.
-
Disposal: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical or its solutions down the drain.[3]
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the data, respect the hazard, and handle with care.
References
- 1. This compound | 207110-35-8 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver Shield Gloves®: 4H® - WPL262 - New Pig [newpig.com]
- 6. magidglove.com [magidglove.com]
- 7. tenaquip.com [tenaquip.com]
- 8. scribd.com [scribd.com]
- 9. echemi.com [echemi.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 12. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
